TC-G 1005
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[4-(2,5-dimethylphenoxy)pyridin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-17-7-8-18(2)24(15-17)30-23-11-12-26-16-20(23)25(29)28-14-13-27(19-9-10-19)21-5-3-4-6-22(21)28/h3-8,11-12,15-16,19H,9-10,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQULIQJSYPZQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=NC=C2)C(=O)N3CCN(C4=CC=CC=C43)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TC-G 1005
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-G 1005 is a potent, selective, and orally bioavailable agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its core signaling pathways, in vitro and in vivo pharmacological effects, and detailed experimental protocols for its characterization. The primary mechanism of this compound involves the activation of TGR5, leading to the stimulation of the Gαs-adenylyl cyclase-cAMP-PKA signaling cascade. This culminates in the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose homeostasis. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating TGR5 agonists for therapeutic applications in metabolic diseases.
Core Mechanism of Action: TGR5 Agonism
This compound functions as a potent and selective agonist for TGR5, a member of the G protein-coupled receptor superfamily.[1] TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells, and plays a crucial role in regulating energy homeostasis and inflammation.[2] Unlike nuclear farnesoid X receptor (FXR), another major bile acid receptor, TGR5 is a cell surface receptor that primarily signals through G protein-mediated pathways. This compound exhibits high selectivity for TGR5 over FXR.[3][4]
Signaling Pathways
The primary signaling pathway initiated by the binding of this compound to TGR5 is the canonical Gαs pathway. This cascade involves the following key steps:
-
Receptor Activation: this compound binds to the extracellular domain of TGR5, inducing a conformational change in the receptor.
-
G Protein Coupling: The activated TGR5 receptor couples to a heterotrimeric G protein, specifically stimulating the Gαs subunit.[5]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: Activated PKA then phosphorylates various downstream target proteins, leading to the cellular response, most notably the secretion of GLP-1 from enteroendocrine L-cells.
While the Gαs-cAMP-PKA axis is the principal pathway, evidence also suggests the potential involvement of alternative signaling cascades downstream of TGR5 activation, including an Epac (Exchange protein directly activated by cAMP)-dependent pathway that may also contribute to GLP-1 release.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line/System | Value | Reference(s) |
| EC50 | Human (hTGR5) | HEK293 | 0.72 nM | |
| EC50 | Mouse (mTGR5) | HEK293 | 6.2 nM | |
| Selectivity | TGR5 vs. FXR | - | Selective for TGR5 |
Table 2: In Vivo Pharmacological Effects of this compound in Rodent Models
| Species | Model | Dose | Effect | Reference(s) |
| Mouse | ICR | 25-100 mg/kg (p.o.) | Increased plasma active GLP-1 levels by 31-282% | |
| Mouse | ICR | 50 mg/kg (p.o.) | 49% reduction in blood glucose AUC0-120 min in an oral glucose tolerance test | |
| Mouse | db/db | 50 mg/kg (p.o.) | Significantly reduced blood glucose at 4, 6, 10, and 24 hours |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose | Parameter | Value | Reference(s) |
| Rat | 5 mg/kg (p.o.) | Cmax | 56 ng/mL | |
| Rat | 5 mg/kg (p.o.) | t1/2 | 1.5 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
TGR5 Activation Assays
This assay quantifies TGR5 activation by measuring the downstream activation of a cAMP-responsive element (CRE) linked to a luciferase reporter gene.
Protocol:
-
Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells into a white, opaque 96-well plate. Co-transfect the cells with a TGR5 expression plasmid and a CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter expression.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
This assay directly quantifies the intracellular cAMP levels produced upon TGR5 activation.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human TGR5 (hTGR5) in 96-well plates.
-
Compound Treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent cAMP degradation. Subsequently, treat the cells with different concentrations of this compound for 15-60 minutes.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay format (e.g., HTRF, ELISA, or fluorescence-based) according to the manufacturer's instructions.
GLP-1 Secretion Assay
This assay measures the amount of GLP-1 secreted from enteroendocrine L-cells in response to this compound.
Protocol:
-
Cell Culture: Culture human enteroendocrine NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells in 24-well plates.
-
Secretion Assay: Prior to the assay, wash the cells and incubate in a serum-free buffer (e.g., Krebs-Ringer bicarbonate buffer) for 2 hours.
-
Stimulation: Replace the medium with a buffer containing various concentrations of this compound and incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of this compound on glucose disposal in vivo.
Protocol:
-
Animal Acclimatization and Fasting: Acclimate male C57BL/6J mice for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle (e.g., 20% Captisol in water) via oral gavage.
-
Glucose Challenge: 15-30 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Measurement: Measure blood glucose levels from a tail vein bleed at 0 (immediately before glucose administration), 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration over time to assess the overall effect on glucose tolerance.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that exerts its effects primarily through the potent and selective activation of the TGR5 receptor. Its mechanism of action, centered on the Gαs-cAMP-PKA signaling pathway and subsequent stimulation of GLP-1 secretion, provides a clear rationale for its observed anti-diabetic properties in preclinical models. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and other novel TGR5 agonists. A thorough understanding of its molecular pharmacology is essential for the continued development of TGR5-targeted therapies for metabolic diseases.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
A Technical Guide to TGR5 Receptor Function in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical regulator of metabolic homeostasis.[1][2][3] As a cell surface receptor for bile acids, TGR5 translates signals from these cholesterol metabolites into diverse physiological responses, including improved glucose metabolism, increased energy expenditure, and reduced inflammation.[4][5] Its expression in key metabolic tissues—such as enteroendocrine cells, brown adipose tissue, skeletal muscle, and immune cells—positions it as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This guide provides an in-depth technical overview of TGR5's core signaling pathways, its multifaceted roles in metabolic regulation, quantitative data on its agonists, and key experimental protocols for its study.
Introduction to TGR5
TGR5 is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRs) that is activated by both primary and secondary bile acids. Unlike the nuclear bile acid receptor Farnesoid X Receptor (FXR), TGR5 is a membrane receptor that initiates rapid, non-genomic signaling cascades. The highest potency endogenous ligands are the secondary bile acid lithocholic acid (LCA) and its taurine-conjugated form, taurolithocholic acid (TLCA). TGR5 is expressed in a variety of tissues, including the gallbladder, intestine, brown adipose tissue (BAT), skeletal muscle, and specific immune cells like Kupffer cells and macrophages. This widespread distribution underlies its pleiotropic effects on metabolism.
Core Signaling Pathways
Upon ligand binding, TGR5 primarily couples to the Gαs subunit of heterotrimeric G proteins. This initiates a canonical signaling cascade that is central to most of its metabolic effects.
-
Gαs-cAMP-PKA Pathway : Ligand binding causes a conformational change in TGR5, leading to the exchange of GDP for GTP on the Gαs subunit. The activated Gαs dissociates and stimulates adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, most notably the cAMP response element-binding protein (CREB), which modulates the transcription of target genes.
-
Alternative Pathways : Beyond the primary Gαs pathway, TGR5 activation has also been linked to other signaling cascades, including the Extracellular signal-regulated kinase (ERK) and Akt pathways, which can influence cell proliferation and survival. In certain cell types, such as ciliated cholangiocytes, TGR5 may couple to Gαi to decrease cAMP levels.
Role in Glucose Homeostasis and GLP-1 Secretion
A primary mechanism by which TGR5 regulates glucose metabolism is by stimulating the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the intestine. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.
Activation of TGR5 in L-cells elevates intracellular cAMP, which triggers two key events:
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Increased Proglucagon Transcription : PKA-mediated phosphorylation of CREB increases the transcription of the proglucagon gene (Gcg), the precursor to GLP-1.
-
Exocytosis of GLP-1 : The rise in cAMP, potentially acting through both PKA and Exchange protein directly activated by cAMP (Epac), leads to an increase in intracellular Ca2+ and promotes the exocytosis of GLP-1-containing granules.
By promoting GLP-1 release, TGR5 activation leads to improved glycemic control, enhanced glucose tolerance, and better pancreatic function in mouse models of obesity and diabetes.
Role in Energy Expenditure
TGR5 plays a significant role in systemic energy homeostasis, primarily through its actions in brown adipose tissue (BAT) and skeletal muscle. Activation of TGR5 in these tissues enhances thermogenesis and prevents diet-induced obesity in animal models. The key mechanism involves the induction of the enzyme type 2 iodothyronine deiodinase (Dio2).
TGR5 activation via the cAMP-PKA pathway leads to increased expression of Dio2. Dio2 converts the inactive thyroid hormone thyroxine (T4) into the biologically active form, triiodothyronine (T3). Locally increased T3 levels then stimulate the expression of thermogenic genes, most importantly Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to produce heat instead of ATP. This TGR5-Dio2-UCP1 axis is a crucial link between bile acid signaling and adaptive thermogenesis.
Role in Lipid Metabolism and NAFLD
TGR5 activation exerts beneficial effects on lipid metabolism and has shown potential for treating non-alcoholic fatty liver disease (NAFLD). While TGR5 is not highly expressed in hepatocytes, it is present in other liver cell types, such as Kupffer cells (resident liver macrophages) and liver sinusoidal endothelial cells.
The protective effects of TGR5 in the liver are thought to be mediated by:
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Reduced Hepatic Steatosis : Administration of TGR5 agonists like INT-777 to mice on a high-fat diet reduces liver fat accumulation and lowers plasma triglycerides.
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Anti-inflammatory Action : TGR5 activation in Kupffer cells suppresses the production of pro-inflammatory cytokines, which are critically involved in the progression of NAFLD to non-alcoholic steatohepatitis (NASH).
Anti-Inflammatory Functions in Metabolism
Metabolic syndrome is characterized by a state of chronic, low-grade inflammation. TGR5 has potent anti-inflammatory properties, particularly in macrophages. TGR5 activation in macrophages inhibits the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This effect is mediated by the cAMP pathway, which can interfere with the activation of the pro-inflammatory transcription factor NF-κB. By dampening macrophage-driven inflammation, TGR5 may help to alleviate insulin resistance and other complications of the metabolic syndrome.
Therapeutic Potential and Drug Development
The multifaceted beneficial effects of TGR5 on glucose homeostasis, energy expenditure, and inflammation make it an attractive drug target for metabolic diseases. Several synthetic TGR5 agonists have been developed and show promise in preclinical studies. However, a key challenge is the high expression of TGR5 in the gallbladder, where its activation can cause smooth muscle relaxation and gallbladder filling, potentially increasing the risk of gallstones. Therefore, current drug development efforts are focused on creating gut-restricted agonists or compounds that can selectively modulate TGR5 signaling in target tissues.
Quantitative Data Summary
The potency of various endogenous and synthetic ligands for TGR5 is typically measured by their half-maximal effective concentration (EC₅₀) in cell-based cAMP production or reporter gene assays.
Table 1: Potency of Endogenous TGR5 Agonists
| Compound | Agonist Type | EC₅₀ (µM) | Citation(s) |
|---|---|---|---|
| Taurolithocholic acid (TLCA) | Conjugated Bile Acid | 0.33 | |
| Lithocholic acid (LCA) | Unconjugated Bile Acid | 0.53 | |
| Deoxycholic acid (DCA) | Unconjugated Bile Acid | 1.01 | |
| Chenodeoxycholic acid (CDCA) | Unconjugated Bile Acid | 4.43 | |
| Cholic acid (CA) | Unconjugated Bile Acid | 7.72 |
| Pregnandiol | Steroid Hormone | 0.85 | |
Table 2: Potency of Selected Synthetic TGR5 Agonists
| Compound | Agonist Type | EC₅₀ (µM) | Notes | Citation(s) |
|---|---|---|---|---|
| INT-777 (6-EMCA) | Semisynthetic | ~0.03-0.06 | Potent and selective agonist. | |
| BAR501 | Semisynthetic | ~0.3 | UDCA derivative. |
| RDX8940 | Synthetic | ~0.002 | Shown to reduce hepatic triglycerides. | |
Key Experimental Protocols
Studying TGR5 function involves a range of in vitro and in vivo techniques. Below are summarized methodologies for two common assays.
9.1 Protocol: In Vitro cAMP Accumulation Assay
This assay directly measures the activation of the canonical TGR5-Gαs pathway by quantifying the production of its second messenger, cAMP.
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Cell Culture : Use a cell line (e.g., CHO, HEK293) stably transfected with a human or mouse TGR5 expression vector. Culture cells to ~90% confluency in appropriate media.
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Assay Preparation : Seed the TGR5-expressing cells into 96-well or 384-well plates. Allow them to adhere overnight.
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Compound Treatment : Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes. Add serial dilutions of the test compound (agonist) or a fixed concentration of agonist plus serial dilutions of an antagonist.
-
Incubation : Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis and Detection : Lyse the cells and detect intracellular cAMP levels using a commercially available kit, typically based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis : Plot the signal as a function of compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
9.2 Protocol: In Vitro GLP-1 Secretion Assay
This assay assesses the functional downstream effect of TGR5 activation in enteroendocrine cells.
-
Cell Culture : Use an appropriate enteroendocrine cell line, such as murine GLUTag cells or human NCI-H716 cells. For more physiologically relevant systems, primary intestinal cultures can be used.
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Assay Preparation : Seed cells in 24- or 48-well plates and culture until they form a confluent monolayer.
-
Pre-incubation : Gently wash the cells with a basal secretion buffer (e.g., KRB buffer) and pre-incubate for 1-2 hours to establish a baseline secretion rate.
-
Stimulation : Replace the pre-incubation buffer with fresh buffer containing the test compounds (e.g., TGR5 agonists) and/or other secretagogues like glucose.
-
Incubation : Incubate for a defined period, typically 1-2 hours, at 37°C.
-
Supernatant Collection : Carefully collect the supernatant, which contains the secreted GLP-1. To prevent degradation, add a DPP-4 inhibitor immediately.
-
Quantification : Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit. Normalize the secretion data to the total cellular protein content or DNA content in each well.
References
- 1. The role of bile acid receptor TGR5 in regulating inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. TGR5: a novel target for weight maintenance and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The TGR5 Agonist TC-G 1005: A Technical Guide to its Effects on Insulin Sensitivity
For Research, Scientific, and Drug Development Professionals
Introduction
TC-G 1005 is a potent, selective, and orally active agonist for the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases.[1] As a member of the G protein-coupled receptor family, TGR5 is activated by bile acids and plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[2] This technical guide provides an in-depth overview of the effects of this compound on insulin sensitivity, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Core Mechanism of Action: TGR5 Activation
This compound exerts its effects by binding to and activating TGR5. This receptor is highly expressed in various tissues, including enteroendocrine L-cells of the intestine. The primary signaling cascade initiated by TGR5 activation involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This elevation in cAMP, in turn, activates Protein Kinase A (PKA), a key downstream effector that mediates the physiological responses to TGR5 agonism, most notably the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin secretion, thereby playing a pivotal role in improving insulin sensitivity and glucose tolerance.
Quantitative Preclinical Data
This compound has demonstrated significant efficacy in preclinical models, directly impacting glucose metabolism and GLP-1 secretion. The compound, also referred to as 23g in foundational literature, shows high potency for both human and murine TGR5.[1][3]
In Vitro Potency
| Target | EC50 | Cell Line | Assay Description |
| Human TGR5 (hTGR5) | 0.72 nM | HEK293 | CRE-driven luciferase reporter gene assay after 5.5 hrs incubation. |
| Mouse TGR5 (mTGR5) | 6.2 nM | HEK293 | CRE-driven luciferase reporter gene assay after 5.5 hrs incubation. |
| Table 1: In vitro agonist activity of this compound on human and mouse TGR5 receptors. |
In Vivo Effects on GLP-1 Secretion and Glucose Tolerance
Studies in Imprinting Control Region (ICR) mice show a robust, dose-dependent stimulation of GLP-1 secretion and a significant improvement in glucose tolerance following a single oral administration of this compound.[1]
| Dose (p.o.) | Increase in Plasma Active GLP-1 |
| 25 mg/kg | 31% |
| 50 mg/kg | 96% |
| 100 mg/kg | 282% |
| Table 2: Dose-dependent stimulation of GLP-1 secretion in ICR mice. |
| Dose (p.o.) | Effect on Glucose Tolerance (ICR Mice) |
| 50 mg/kg | 49% reduction in blood glucose AUC0-120 min |
| Table 3: Improvement in glucose tolerance in an oral glucose tolerance test. |
In Vivo Antihyperglycemic Effects
In a diabetic mouse model (db/db mice), a single oral dose of this compound demonstrated a significant and sustained reduction in blood glucose levels.
| Time Post-Dose (50 mg/kg, p.o.) | Outcome |
| 4, 6, 10, and 24 hours | Significant reduction in blood glucose |
| Table 4: Antihyperglycemic effect of this compound in db/db mice. |
Experimental Protocols
The following sections detail the methodologies used in the key in vivo experiments to assess the impact of this compound on GLP-1 secretion and insulin sensitivity.
Protocol 1: In Vivo GLP-1 Secretion Assay
This protocol describes the measurement of active GLP-1 levels in mice following oral administration of this compound.
-
Animal Model: Male Imprinting Control Region (ICR) mice.
-
Acclimatization: Animals are housed under standard conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum for at least one week prior to the experiment.
-
Procedure:
-
Mice are fasted overnight.
-
A dipeptidyl peptidase-4 (DPP-4) inhibitor (e.g., 5 mg/kg) is administered to prevent the degradation of active GLP-1.
-
This compound is prepared in a suitable vehicle (e.g., 0.5% CMC) and administered via oral gavage at doses of 25, 50, or 100 mg/kg. A vehicle-only group serves as the control.
-
After 30 minutes, a glucose solution (2 g/kg) is administered by oral gavage to stimulate GLP-1 release.
-
Blood samples are collected 10 minutes after the glucose challenge into tubes containing a DPP-4 inhibitor and anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Active GLP-1 levels in the plasma are quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
This protocol is a standard procedure to evaluate the effect of this compound on glucose disposal, a key indicator of insulin sensitivity.
-
Animal Model: Male Imprinting Control Region (ICR) mice.
-
Procedure:
-
Fasting: Mice are fasted overnight (approximately 16 hours) but allowed free access to water.
-
Dosing: this compound (50 mg/kg) or vehicle is administered via oral gavage.
-
Baseline Glucose: 30 minutes after compound administration, a baseline blood sample (t=0) is taken from the tail vein, and blood glucose is measured using a glucometer.
-
Glucose Challenge: Immediately after the baseline reading, a 2 g/kg bolus of glucose solution is administered via oral gavage.
-
Time-Point Sampling: Blood glucose levels are subsequently measured from tail vein samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Data Analysis: The blood glucose concentration over time is plotted for both the this compound-treated and vehicle-treated groups. The Area Under the Curve (AUC) for the glucose excursion is calculated to provide a quantitative measure of glucose tolerance.
-
Conclusion
The preclinical data strongly support the role of this compound as a potent TGR5 agonist that enhances insulin sensitivity. Its mechanism of action, centered on the stimulation of GLP-1 secretion, leads to significant improvements in glucose tolerance and a reduction in hyperglycemia in rodent models of metabolic disease. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals investigating TGR5-targeted therapies for type 2 diabetes and related metabolic disorders.
References
The Role of TGR5 in Obesity: A Technical Guide for Researchers
Executive Summary: Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical regulator of metabolic homeostasis.[1][2] As a cell membrane receptor for bile acids, TGR5 is expressed in numerous metabolically active tissues, including brown and white adipose tissue, skeletal muscle, the intestine, and the central nervous system.[1][3][4] Its activation initiates a cascade of signaling events that collectively combat obesity through multiple mechanisms: enhancing energy expenditure, promoting the browning of white fat, improving glucose control via incretin secretion, and regulating appetite. This technical guide provides an in-depth exploration of the molecular mechanisms, key experimental findings, and research protocols related to the function of TGR5 in obesity, serving as a comprehensive resource for scientists and drug development professionals.
Introduction to TGR5
First identified in 2002, TGR5 is a member of the rhodopsin-like G protein-coupled receptor (GPCR) family. It is activated by both primary and secondary bile acids, with secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) being among its most potent natural ligands. Unlike the nuclear bile acid receptor FXR, TGR5 is localized to the cell membrane and mediates rapid, non-genomic cellular responses. Upon ligand binding, TGR5 primarily couples to a stimulatory G alpha subunit (Gαs), which activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and other downstream effectors. This core signaling pathway is central to the diverse metabolic benefits conferred by TGR5 activation.
Core Signaling Pathways of TGR5 Activation
The primary signaling cascade initiated by TGR5 activation is the Gαs-cAMP-PKA pathway. This pathway serves as the foundation for most of TGR5's metabolic effects.
The Multifaceted Role of TGR5 in Combating Obesity
TGR5 activation mitigates obesity through parallel and complementary mechanisms that enhance energy expenditure, regulate glucose metabolism, and control appetite.
Enhancement of Energy Expenditure
A key anti-obesity effect of TGR5 is its ability to increase energy expenditure by activating thermogenic processes in both brown and white adipose tissue.
In BAT, TGR5 activation is a potent stimulus for thermogenesis. The binding of bile acids to TGR5 on brown adipocytes initiates the cAMP-PKA pathway, which upregulates the expression of Type 2 Deiodinase (D2). D2 is the enzyme responsible for converting the inactive thyroid hormone thyroxine (T4) into its active form, triiodothyronine (T3). Elevated intracellular T3 levels then drive the expression of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to generate heat instead of ATP.
TGR5 activation also promotes the "beiging" or "browning" of white adipose tissue (WAT), a process where energy-storing white adipocytes transform into thermogenically active, mitochondria-rich beige adipocytes. This remodeling is driven by TGR5-mediated induction of mitochondrial fission, which increases mitochondrial number and respiratory capacity. Two distinct signaling pathways contribute to this effect:
-
TGR5-ERK-DRP1 Pathway: TGR5 activates the Extracellular signal-regulated kinase (ERK), which then phosphorylates and activates Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission.
-
TGR5-cAMP-PKA-CREB-MFF Pathway: The canonical cAMP-PKA pathway leads to the phosphorylation of cAMP-response element-binding protein (CREB), which promotes the expression of Mitochondrial Fission Factor (MFF), another essential component of the fission machinery.
Regulation of Glucose Homeostasis via GLP-1 Secretion
TGR5 plays a crucial role in glucose metabolism, primarily by stimulating the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the intestine. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying. TGR5 activation in L-cells elevates cAMP levels, which, through PKA and EPAC (Exchange protein directly activated by cAMP), promotes the influx of calcium (Ca2+) and triggers the exocytosis of GLP-1-containing granules.
Central Regulation of Appetite
Beyond its peripheral effects, TGR5 signaling within the central nervous system contributes to weight control. TGR5 is expressed in the hypothalamus, a key brain region for appetite regulation. Central activation of TGR5 has been shown to decrease body weight and fat mass by suppressing the expression of orexigenic (appetite-stimulating) neuropeptides, such as Agouti-related peptide (AgRP) and Neuropeptide Y (NPY), leading to reduced food intake. This central mechanism complements the peripheral effects on energy expenditure and satiety.
TGR5 Agonists in Obesity Research
The therapeutic potential of TGR5 has been explored using various synthetic and natural agonists in preclinical models. These studies have provided quantitative evidence of the anti-obesity and anti-diabetic effects of TGR5 activation.
Key Preclinical TGR5 Agonists
-
INT-777: A semi-synthetic, TGR5-selective bile acid derivative that has been instrumental in elucidating the receptor's function. It has been shown to promote GLP-1 secretion, reduce body weight, and improve glucose tolerance in diet-induced obese mice.
-
Natural Compounds: Several natural triterpenoids have been identified as TGR5 agonists, including oleanolic acid (from olive leaves), betulinic acid, and ursolic acid. Oleanolic acid, for instance, has been shown to prevent high-fat diet-induced weight gain and improve hyperglycemia.
Summary of Preclinical Data on TGR5 Agonists
| Agonist | Animal Model | Key Quantitative Outcomes | Reference(s) |
| INT-777 | Diet-Induced Obese (DIO) C57BL/6J Mice | - Reduced body weight (32.26g vs 38.08g in controls after 8 weeks).- Significantly improved glucose tolerance in an OGTT. | |
| INT-777 | DIO C57BL/6J Mice | - Significantly reduced body weight gain and subcutaneous WAT mass.- Robustly induced UCP1 and Cidea expression in scWAT. | |
| Oleanolic Acid | High-Fat Diet-Fed Mice | - Abolished body weight gain induced by a high-fat diet.- Lowered serum glucose and insulin levels; enhanced glucose tolerance. | |
| Nomilin | High-Fat Diet-Fed Mice | - Significantly suppressed body weight gain and fasting glucose levels. | |
| Cholic Acid-7-Sulfate (CA7S) | Insulin-Resistant Mice | - Increased glucose tolerance in a TGR5-dependent manner. |
Key Experimental Protocols
Investigating the role of TGR5 in obesity involves a combination of in vivo animal models and in vitro cellular assays.
Animal Models
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (45-60% kcal from fat) for 8-16 weeks are the most common model. They develop obesity, insulin resistance, and hyperglycemia, closely mimicking human metabolic syndrome.
-
db/db Mice: These mice possess a mutation in the leptin receptor gene, leading to severe genetic obesity and type 2 diabetes. They are useful for studying therapeutic potential in a context of profound leptin resistance.
Protocol: Evaluation of a TGR5 Agonist in DIO Mice
This protocol outlines a standard workflow for assessing the efficacy of a TGR5 agonist on metabolic parameters in a diet-induced obesity model.
Methodology Details:
-
Oral Glucose Tolerance Test (OGTT): After a 6-hour fast, mice are given an oral glucose bolus (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): After a 4-hour fast, mice receive an intraperitoneal insulin injection (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes.
-
Terminal Procedures: Tissues such as subcutaneous and visceral adipose tissue, liver, and muscle are harvested for histological analysis, gene expression (qPCR for UCP1, D2, etc.), and protein analysis (Western blot for key signaling molecules).
Protocol: In Vitro GLP-1 Secretion Assay
-
Cell Lines: Human (NCI-H716) or murine (GLUTag, STC-1) enteroendocrine L-cell lines are commonly used.
-
Procedure:
-
Culture cells to confluence in appropriate media.
-
Wash cells and incubate in a basal secretion buffer (e.g., KRB buffer) for a pre-incubation period.
-
Replace buffer with a test buffer containing the TGR5 agonist at various concentrations (with vehicle control).
-
Incubate for a defined period (e.g., 2 hours).
-
Collect the supernatant.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.
-
Conclusion and Future Directions
TGR5 stands as a highly promising therapeutic target for obesity and related metabolic disorders. Its multifaceted mechanism of action—simultaneously increasing energy expenditure, improving glucose homeostasis, and reducing appetite—makes it an attractive alternative or adjunct to existing therapies. However, challenges remain. Systemic activation of TGR5 has been associated with potential side effects, such as gallbladder filling. Therefore, future research is increasingly focused on developing gut-restricted TGR5 agonists that can stimulate intestinal GLP-1 secretion without causing systemic side effects, or biased agonists that selectively activate beneficial downstream pathways. Continued exploration of TGR5 signaling will undoubtedly provide new avenues for the development of safe and effective treatments for the global challenge of obesity.
References
TC-G 1005 and Non-Alcoholic Fatty Liver Disease: A Technical Guide to a Potent TGR5 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. A promising target in the metabolic pathways underlying NAFLD is the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of bile acid signaling, glucose homeostasis, and inflammation. This technical guide provides an in-depth overview of TC-G 1005, a potent and selective TGR5 agonist, and its potential therapeutic application in NAFLD. While direct preclinical data for this compound in NAFLD models are not publicly available, this document synthesizes the known pharmacology of this compound with the established role of TGR5 activation in liver health. We will explore the mechanistic rationale for its use, supported by data from other selective TGR5 agonists, and provide detailed experimental protocols relevant to the preclinical evaluation of such compounds.
Introduction: The Role of TGR5 in NAFLD
NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to non-alcoholic steatohepatitis (NASH), a more severe form involving inflammation and liver cell damage, potentially leading to fibrosis, cirrhosis, and hepatocellular carcinoma. TGR5 has emerged as a critical therapeutic target in NAFLD due to its multifaceted role in metabolic regulation and inflammation.
Activation of TGR5, primarily by secondary bile acids in the gut, stimulates the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. GLP-1 is an incretin hormone with well-established benefits in glucose control and appetite suppression. Beyond its effects on glucose metabolism, TGR5 activation has been shown to exert direct anti-inflammatory effects in the liver, particularly within Kupffer cells, the resident macrophages of the liver.
This compound: A Potent and Selective TGR5 Agonist
This compound is a small molecule agonist of TGR5, demonstrating high potency and selectivity. While its development has primarily focused on its glucose-lowering effects, its mechanism of action holds significant promise for the treatment of NAFLD.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value |
| EC50 | Human TGR5 | 0.72 nM |
| EC50 | Mouse TGR5 | 6.2 nM |
Data compiled from publicly available sources. Specific studies on NAFLD models are not available.
Mechanistic Rationale for this compound in NAFLD
The therapeutic potential of this compound in NAFLD is predicated on the known downstream effects of TGR5 activation. The following signaling pathway illustrates the key mechanisms.
Activation of TGR5 by this compound is expected to:
-
Increase GLP-1 Secretion: Leading to improved insulin sensitivity, reduced hepatic glucose production, and decreased appetite, all of which contribute to reducing the metabolic drivers of NAFLD.
-
Reduce Hepatic Inflammation: By inhibiting the NF-κB signaling pathway in Kupffer cells, this compound can potentially decrease the production of pro-inflammatory cytokines that drive the progression from simple steatosis to NASH.
Preclinical Data from Analogous TGR5 Agonists in NAFLD Models
While specific data for this compound is unavailable, studies on other selective TGR5 agonists, such as INT-777 and RDX8940, provide a strong indication of the potential efficacy of this class of compounds in NAFLD.
Table 2: Effects of TGR5 Agonists in Preclinical NAFLD Models
| Compound | Model | Key Findings |
| INT-777 | Diet-induced obese mice | - Reduced hepatic steatosis- Improved insulin sensitivity- Decreased markers of liver inflammation |
| RDX8940 | Western diet-fed mice | - Reduced liver weight and hepatic triglycerides- Improved insulin sensitivity- Decreased hepatic inflammation |
This table summarizes findings from published studies on INT-777 and RDX8940 and serves as a proxy for the expected effects of this compound.
Experimental Protocols for Preclinical Evaluation
The following protocols are standard methodologies for evaluating the efficacy of a TGR5 agonist like this compound in a preclinical model of NAFLD.
In Vivo NAFLD Model
A common and relevant model for NAFLD is the diet-induced obesity model in mice.
Methodology:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Induction of NAFLD with a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.
-
Treatment: Randomize mice into treatment groups: vehicle control and this compound at various doses (e.g., 10, 30, 100 mg/kg), administered daily by oral gavage for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Endpoint Analysis:
-
Blood Chemistry: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Histology: Perfuse and fix liver tissue for hematoxylin and eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining for fibrosis.
-
Gene Expression: Extract RNA from liver tissue to analyze the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2) by qRT-PCR.
-
In Vitro Cellular Model
Primary hepatocytes or hepatoma cell lines (e.g., HepG2) can be used to model hepatic steatosis in vitro.
The TGR5 Agonist TC-G 1005: A Deep Dive into its Impact on Energy Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic compound TC-G 1005 and its significant role in the regulation of energy homeostasis. This compound is a potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of metabolic processes. Through the activation of TGR5, this compound has demonstrated notable effects on glucose metabolism, glucagon-like peptide-1 (GLP-1) secretion, and overall energy balance in preclinical studies. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data from key studies in a structured format, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and TGR5
This compound is a small molecule that has been identified as a highly potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), more commonly known as TGR5.[1][2] TGR5 has emerged as a promising therapeutic target for metabolic diseases due to its widespread expression in metabolically active tissues and its role in sensing bile acids, which are now recognized as important signaling molecules in energy homeostasis.[3][4]
The activation of TGR5 by agonists like this compound initiates a cascade of intracellular events that collectively contribute to improved metabolic health. These effects include the stimulation of GLP-1 secretion from intestinal enteroendocrine L-cells, which in turn enhances insulin secretion and promotes satiety.[2] Furthermore, TGR5 activation has been linked to increased energy expenditure, making it an attractive target for the treatment of obesity and type 2 diabetes.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Receptor | Species | EC50 (nM) | Reference |
| TGR5 | Human (hTGR5) | 0.72 | |
| TGR5 | Mouse (mTGR5) | 6.2 |
Table 2: In Vivo Effects of this compound in ICR Mice
| Dosage (p.o.) | Effect on Plasma Active GLP-1 | Effect on Blood Glucose (AUC0-120 min) | Reference |
| 25 mg/kg | 31% increase | Not reported | |
| 50 mg/kg | 96% increase | 49% reduction | |
| 100 mg/kg | 282% increase | Not reported |
Table 3: In Vivo Effects of this compound in db/db Mice
| Dosage (p.o.) | Time Point | Effect on Blood Glucose | Reference |
| 50 mg/kg | 4 h | Significant reduction | |
| 50 mg/kg | 6 h | Significant reduction | |
| 50 mg/kg | 10 h | Significant reduction | |
| 50 mg/kg | 24 h | Significant reduction |
Core Signaling Pathway of this compound
The primary mechanism of action of this compound is the activation of the TGR5 signaling pathway. Upon binding of this compound, TGR5 couples to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key downstream effector that phosphorylates various substrates to elicit cellular responses.
Caption: TGR5 signaling cascade initiated by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the impact of this compound on energy homeostasis. These protocols are based on standard procedures and should be adapted based on specific experimental needs. For the exact protocols used in the primary studies of this compound, it is recommended to consult the original publications.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose challenge.
Materials:
-
Male ICR or db/db mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0 min) from a tail snip.
-
Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage.
-
After a set time (e.g., 30 minutes), administer the glucose solution via oral gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Calculate the area under the curve (AUC) for blood glucose levels to quantify the overall glucose excursion.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
In Vivo GLP-1 Secretion Assay
Objective: To measure the effect of this compound on the secretion of active GLP-1 in vivo.
Materials:
-
Male ICR mice
-
This compound
-
Vehicle
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
Blood collection tubes containing anticoagulant and protease inhibitors
-
ELISA kit for active GLP-1
Procedure:
-
Fast mice overnight.
-
Administer a DPP-4 inhibitor intraperitoneally.
-
After a short interval (e.g., 15 minutes), administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle via oral gavage.
-
At a specified time point after this compound administration (e.g., 30 minutes), collect blood via cardiac puncture or retro-orbital sinus into prepared tubes.
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
In Vitro cAMP Assay
Objective: To determine the potency (EC50) of this compound in activating TGR5 in a cellular context.
Materials:
-
HEK293 cells stably expressing human or mouse TGR5
-
This compound at various concentrations
-
Forskolin (positive control)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Plate the TGR5-expressing cells in a suitable microplate and incubate overnight.
-
Remove the culture medium and replace it with a stimulation buffer.
-
Add this compound at a range of concentrations to the wells.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a cAMP assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound represents a significant research tool for elucidating the role of TGR5 in energy homeostasis. Its high potency and selectivity make it an invaluable asset for in vitro and in vivo studies. The data presented in this guide highlight its potential to modulate glucose levels and incretin secretion, underscoring the therapeutic promise of targeting the TGR5 pathway for metabolic disorders. Further research utilizing the experimental frameworks detailed herein will continue to unravel the complex mechanisms by which TGR5 activation influences metabolic health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding mode of chemically activated semiquinone free radicals from quinone anticancer agents to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly lipophilic 3-epi-betulinic acid derivatives as potent and selective TGR5 agonists with improved cellular efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OL3, a novel low-absorbed TGR5 agonist with reduced side effects, lowered blood glucose via dual actions on TGR5 activation and DPP-4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TC-G 1005, a TGR5 Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of TC-G 1005 , a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5).
Note on Receptor Specificity: Initial searches indicate a potential confusion in the compound-target pairing. This compound is a well-characterized agonist for TGR5, not the zinc-sensing receptor GPR39.[1][2][3][4] This document will focus on the established activity of this compound on TGR5.
Introduction to this compound and TGR5
This compound is an experimental small molecule that acts as a potent and selective agonist for TGR5. TGR5 is a G protein-coupled receptor that is activated by bile acids and plays a crucial role in regulating energy and glucose metabolism. Activation of TGR5 by an agonist like this compound stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade has been shown to induce the secretion of glucagon-like peptide-1 (GLP-1) and reduce blood glucose levels, making TGR5 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound on human and mouse TGR5.
| Compound | Target | Species | Assay Type | Potency (EC50) | Reference |
| This compound | TGR5 | Human | Not Specified | 0.72 nM | |
| This compound | TGR5 | Mouse | Not Specified | 6.2 nM |
TGR5 Signaling Pathway Activated by this compound
The binding of this compound to TGR5 initiates a signal transduction cascade primarily through the Gαs pathway.
Experimental Protocols
Two common in vitro assays to determine the potency and efficacy of this compound as a TGR5 agonist are the cAMP accumulation assay and the reporter gene assay.
Protocol 1: cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels in response to TGR5 activation by this compound.
Experimental Workflow:
Materials:
-
HEK293 cells stably or transiently expressing human or mouse TGR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound stock solution (in DMSO)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White, opaque 96- or 384-well microplates
Procedure:
-
Cell Seeding: Seed the TGR5-expressing HEK293 cells into the microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the PDE inhibitor in assay buffer.
-
Assay Initiation:
-
Remove the culture medium from the cells.
-
Add the PDE inhibitor solution to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Add the serially diluted this compound to the wells. Include wells with vehicle control (DMSO) for baseline measurement.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP detection assay.
-
-
Data Analysis:
-
Plot the measured signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Reporter Gene Assay
This protocol describes a reporter gene assay to measure TGR5 activation, which is coupled to the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a cAMP response element (CRE).
Experimental Workflow:
Materials:
-
HEK293 cells
-
Expression plasmid for TGR5
-
Reporter plasmid containing a CRE promoter driving luciferase or SEAP expression
-
Transfection reagent
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Reporter gene assay substrate (e.g., luciferin for luciferase, or a chemiluminescent substrate for SEAP)
-
White, opaque (for luminescence) or clear (for absorbance) 96-well microplates
Procedure:
-
Transfection and Seeding: Co-transfect HEK293 cells with the TGR5 expression plasmid and the CRE-reporter plasmid using a suitable transfection reagent. Seed the transfected cells into 96-well plates and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C for 6-8 hours to allow for reporter gene expression.
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the appropriate substrate for the reporter enzyme (luciferase or SEAP) to each well, following the manufacturer's protocol.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Plot the reporter signal against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
A Note on GPR39
For clarity, GPR39 is a distinct GPCR that is activated by zinc ions. It is involved in different signaling pathways, primarily coupling to Gαq, Gαs, and Gα12/13 proteins. While this compound is a TGR5 agonist, other compounds like TC-G 1008 (GPR39-C3) have been identified as potent agonists for GPR39. Researchers interested in GPR39 should use the appropriate agonists and assay systems for that target.
References
Application Notes and Protocols for In Vivo Study of TC-G 1005 in Mice
Topic: TC-G 1005 In Vivo Study Design for Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] It is an experimental drug utilized in research to investigate the function of the TGR5 receptor. In vivo studies in mice have demonstrated that this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) and subsequently reduces blood glucose levels. This document provides a detailed application note and protocol for an in vivo study in mice to evaluate the anti-diabetic effects of this compound. The provided study design will focus on its known mechanism as a TGR5 agonist. While the initial query included terms related to the Mas-related G protein-coupled receptor X2 (MrgX2), it is important to clarify that this compound is a TGR5 agonist and is not known to interact with MrgX2. The following protocols and study design are therefore centered on the TGR5 signaling pathway and its metabolic consequences.
Signaling Pathway of this compound (TGR5 Agonist)
The activation of TGR5 by an agonist like this compound initiates a signaling cascade that plays a crucial role in regulating glucose homeostasis and metabolism. In intestinal L-cells, this activation stimulates the secretion of GLP-1, which in turn enhances insulin secretion from pancreatic β-cells and suppresses glucagon release, leading to a reduction in blood glucose levels.
Caption: TGR5 Signaling Pathway Activated by this compound.
In Vivo Study Design: Evaluation of Anti-Diabetic Efficacy of this compound in a Mouse Model of Type 2 Diabetes
This study is designed to investigate the dose-dependent effects of orally administered this compound on glucose homeostasis in a diet-induced obese (DIO) mouse model, which mimics human type 2 diabetes.
Experimental Workflow
The overall workflow of the study is depicted in the diagram below, from animal model induction to data analysis.
Caption: Experimental Workflow for the In Vivo Study of this compound.
Experimental Groups and Dosing
The following table summarizes the experimental groups for the study. This compound is known to be orally active. Doses are selected based on previously reported effective ranges in mice.
| Group ID | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control (0.5% CMC) | - | Oral Gavage | 10 |
| 2 | This compound | 25 | Oral Gavage | 10 |
| 3 | This compound | 50 | Oral Gavage | 10 |
| 4 | This compound | 100 | Oral Gavage | 10 |
| 5 | Positive Control (e.g., Sitagliptin) | 10 | Oral Gavage | 10 |
Endpoints and Data Collection
This table outlines the key parameters to be measured throughout the study.
| Parameter | Time Point(s) | Method |
| Body Weight | Weekly | Digital Weighing Scale |
| Food Intake | Weekly | Manual Measurement |
| Fasting Blood Glucose | Weekly | Glucometer |
| Oral Glucose Tolerance Test (OGTT) | Week 4 | Blood samples at 0, 15, 30, 60, 120 min post-glucose challenge |
| Insulin Tolerance Test (ITT) | Week 4 | Blood samples at 0, 15, 30, 60, 90 min post-insulin injection |
| Plasma GLP-1 Levels | Terminal | ELISA |
| Plasma Insulin Levels | Terminal | ELISA |
| Pancreatic Islet Histology | Terminal | H&E and Immunohistochemistry for Insulin |
| Liver Histology | Terminal | H&E and Oil Red O Staining for Lipids |
Experimental Protocols
Animal Model and Husbandry
-
Species: C57BL/6J mice (male, 6-8 weeks old)
-
Housing: Standard individually ventilated cages (5 mice/cage) with a 12-hour light/dark cycle.
-
Diet: For DIO induction, mice are fed a high-fat diet (60% kcal from fat) for 8-12 weeks. Control animals receive a standard chow diet.
-
Acclimatization: Animals are acclimatized for one week prior to the start of the study.
This compound Formulation and Administration
-
Formulation: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. The formulation should be prepared fresh daily and sonicated to ensure a uniform suspension.
-
Administration: The designated dose of this compound or vehicle is administered once daily via oral gavage at a volume of 10 mL/kg body weight.
Oral Glucose Tolerance Test (OGTT)
-
Fast mice for 6 hours (with free access to water).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution orally.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
Insulin Tolerance Test (ITT)
-
Fast mice for 4 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human insulin (0.75 U/kg) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 60, and 90 minutes post-injection.
-
Measure blood glucose levels.
Terminal Procedures
-
At the end of the 4-week treatment period, fast mice for 6 hours.
-
Anesthetize mice with isoflurane.
-
Collect terminal blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge blood at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Perform cervical dislocation to euthanize the animals.
-
Dissect and collect pancreas, liver, and epididymal white adipose tissue.
-
Fix a portion of each tissue in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue in liquid nitrogen for biochemical analysis.
Biochemical and Histological Analysis
-
Plasma Analysis: Use commercially available ELISA kits to measure plasma concentrations of active GLP-1 and insulin according to the manufacturer's instructions.
-
Histology: Formalin-fixed, paraffin-embedded tissues will be sectioned and stained with Hematoxylin and Eosin (H&E). Liver sections will also be stained with Oil Red O to visualize lipid accumulation. Pancreatic sections will be subjected to immunohistochemistry for insulin to assess islet morphology and insulin content.
Data Presentation and Statistical Analysis
All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate software (e.g., GraphPad Prism). Comparisons between multiple groups will be made using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 will be considered statistically significant. The results will be summarized in tables and graphs for clear interpretation.
References
Application Notes and Protocols for TC-G 1005 in Diabetes Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 1005 is a potent, selective, and orally active agonist of the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of metabolic homeostasis.[1][2][3][4][5] Activation of TGR5 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose regulation by enhancing insulin secretion, suppressing glucagon release, and delaying gastric emptying. These properties make this compound a valuable pharmacological tool for investigating the therapeutic potential of TGR5 agonism in diabetes and related metabolic disorders.
These application notes provide a comprehensive overview of the use of this compound in preclinical diabetes research models, including detailed protocols for in vitro and in vivo studies, and a summary of its pharmacological properties.
Mechanism of Action
This compound acts as a specific agonist for TGR5, a G protein-coupled receptor (GPCR) primarily coupled to the Gαs subunit. Upon binding of this compound, TGR5 undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). In enteroendocrine L-cells, this signaling cascade culminates in the secretion of GLP-1.
Figure 1: Simplified signaling pathway of this compound-mediated GLP-1 secretion.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | Value | Reference |
| EC50 | Human (hTGR5) | HEK293 | 0.72 nM | |
| EC50 | Mouse (mTGR5) | HEK293 | 6.2 nM |
Table 2: In Vivo Effects of this compound in Mice
| Animal Model | Dose (p.o.) | Effect | Observation | Reference |
| ICR Mice | 25 mg/kg | GLP-1 Secretion | 31% increase in plasma active GLP-1 | |
| ICR Mice | 50 mg/kg | GLP-1 Secretion | 96% increase in plasma active GLP-1 | |
| ICR Mice | 100 mg/kg | GLP-1 Secretion | 282% increase in plasma active GLP-1 | |
| ICR Mice | 50 mg/kg | Blood Glucose | 49% reduction in blood glucose AUC (0-120 min) | |
| db/db Mice | 50 mg/kg | Blood Glucose | Significant reduction at 4, 6, 10, and 24 hours |
Experimental Protocols
In Vitro Assays
1. TGR5 Activation Assay using a Reporter Gene
This protocol is designed to quantify the agonist activity of this compound on TGR5 using a cAMP response element (CRE) driven luciferase reporter gene assay in HEK293 cells.
-
Materials:
-
HEK293 cells
-
TGR5 expression vector (human or mouse)
-
CRE-luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Co-transfect HEK293 cells with the TGR5 expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to adhere and express the receptors for 24 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Replace the culture medium with the this compound dilutions and incubate for 5.5 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Plot the luciferase activity against the log concentration of this compound to determine the EC50 value.
-
2. GLP-1 Secretion Assay in Enteroendocrine Cells
This protocol measures the ability of this compound to stimulate GLP-1 secretion from the murine enteroendocrine cell line, STC-1.
-
Materials:
-
STC-1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
GLP-1 ELISA kit
-
-
Protocol:
-
Seed STC-1 cells in a 24-well plate and grow to confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing a DPP-4 inhibitor for 30 minutes at 37°C.
-
Replace the buffer with fresh assay buffer containing various concentrations of this compound and the DPP-4 inhibitor.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and measure the concentration of active GLP-1 using a commercially available ELISA kit.
-
In Vivo Studies
1. Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity (DIO) Mouse Model
This protocol evaluates the effect of this compound on glucose tolerance in a model of diet-induced obesity and insulin resistance.
Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
-
Animals: Male C57BL/6J mice.
-
Diet: High-fat diet (e.g., 60% kcal from fat) to induce obesity.
-
This compound Formulation: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Protocol:
-
Induce obesity by feeding mice a high-fat diet for 8-12 weeks.
-
Randomize the obese mice into treatment groups (vehicle control and this compound).
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle daily by oral gavage for a predetermined period (e.g., 4-8 weeks).
-
For the OGTT, fast the mice for 6 hours.
-
Administer this compound or vehicle 30-60 minutes before the glucose challenge.
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.
-
Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.
-
2. Glycemic Control in db/db Mice
This protocol assesses the long-term effects of this compound on blood glucose levels in a genetic model of type 2 diabetes.
-
Animals: Male db/db mice and their lean db/+ littermates (as controls).
-
This compound Formulation: Prepare as described above.
-
Protocol:
-
Acclimatize 6-8 week old db/db and db/+ mice for one week.
-
Record baseline body weight and fasting blood glucose.
-
Randomize db/db mice into vehicle and this compound treatment groups.
-
Administer this compound (e.g., 30-50 mg/kg) or vehicle daily by oral gavage for 4-6 weeks.
-
Monitor body weight, food intake, and non-fasting blood glucose levels weekly.
-
At the end of the treatment period, perform an OGTT as described in the previous protocol.
-
For GLP-1 measurement, collect additional blood samples at 0 and 15 minutes during the OGTT into tubes containing a DPP-4 inhibitor for analysis by ELISA.
-
Troubleshooting and Considerations
-
Solubility: this compound is a hydrophobic compound. Ensure proper solubilization for in vitro assays and stable suspension for in vivo administration. Sonication may be required.
-
Oral Bioavailability: While orally active, the plasma exposure of this compound may be low. This should be considered when interpreting pharmacokinetic and pharmacodynamic data.
-
Animal Models: The choice of animal model is critical. DIO models are relevant for studying obesity-related insulin resistance, while genetic models like the db/db mouse represent a more severe diabetic phenotype.
-
Data Analysis: For in vivo studies, appropriate statistical analysis (e.g., ANOVA, t-test) should be used to compare treatment groups. The area under the curve (AUC) is a standard metric for analyzing OGTT data.
Conclusion
This compound is a valuable research tool for investigating the role of TGR5 in glucose homeostasis and the potential of TGR5 agonists as therapeutics for type 2 diabetes. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo experiments to characterize the pharmacological effects of this compound and other TGR5 agonists. Careful experimental design and data interpretation are essential for advancing our understanding of this promising therapeutic target.
References
Application Notes and Protocols for TC-G 1005 in the Study of NAFLD Progression
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic diseases, including NAFLD.[1][2] Activation of TGR5 is known to regulate glucose homeostasis, lipid metabolism, and inflammatory responses.[2]
TC-G 1005 is a potent, selective, and orally active agonist of TGR5, with EC50 values of 0.72 nM and 6.2 nM for human and mouse TGR5, respectively.[3] Its ability to modulate key pathways involved in NAFLD pathogenesis makes it a valuable tool for researchers studying the progression of this disease and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the use of this compound in a diet-induced mouse model of NAFLD.
Data Presentation
The following tables present illustrative quantitative data based on typical findings in high-fat diet (HFD)-induced NAFLD mouse models. These tables are intended to provide a framework for presenting experimental results when studying the effects of this compound.
Table 1: Effect of this compound on Key Metabolic and Liver Parameters
| Parameter | Control (Chow Diet) | Vehicle (High-Fat Diet) | This compound (50 mg/kg, p.o.) (High-Fat Diet) |
| Body Weight (g) | 25 ± 2 | 45 ± 3 | 40 ± 2.5 |
| Liver Weight (g) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Liver/Body Weight Ratio (%) | 4.0 ± 0.2 | 5.6 ± 0.4 | 4.5 ± 0.3 |
| Serum ALT (U/L) | 30 ± 5 | 150 ± 20 | 80 ± 15 |
| Serum AST (U/L) | 50 ± 8 | 200 ± 25 | 110 ± 18 |
| Liver Triglycerides (mg/g) | 20 ± 3 | 150 ± 15 | 85 ± 10 |
Table 2: Histological Scoring of Liver Sections
| Histological Feature | Control (Chow Diet) | Vehicle (High-Fat Diet) | This compound (50 mg/kg, p.o.) (High-Fat Diet) |
| Steatosis (0-3) | 0 | 3 | 1 |
| Lobular Inflammation (0-3) | 0 | 2 | 1 |
| Hepatocyte Ballooning (0-2) | 0 | 2 | 1 |
| NAFLD Activity Score (NAS) | 0 | 7 | 3 |
Table 3: Gene Expression Analysis of Key Markers in Liver Tissue (Fold Change vs. Control)
| Gene | Vehicle (High-Fat Diet) | This compound (50 mg/kg, p.o.) (High-Fat Diet) |
| Tnf-α (Inflammation) | 5.0 | 2.5 |
| Il-6 (Inflammation) | 4.5 | 2.0 |
| Mcp-1 (Inflammation) | 6.0 | 3.0 |
| Col1a1 (Fibrosis) | 3.0 | 1.5 |
| α-Sma (Fibrosis) | 4.0 | 2.0 |
Experimental Protocols
Protocol 1: High-Fat Diet-Induced NAFLD Mouse Model and this compound Treatment
This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with this compound.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Oral gavage needles
Procedure:
-
Acclimatize mice for one week with free access to standard chow diet and water.
-
Divide mice into three groups:
-
Control group: Fed standard chow diet.
-
Vehicle group: Fed HFD.
-
This compound group: Fed HFD.
-
-
Induce NAFLD by feeding the Vehicle and this compound groups the HFD for 12-16 weeks. The Control group continues on the standard chow diet.
-
After the induction period, begin treatment. Prepare this compound in the vehicle solution at the desired concentration (e.g., for a 50 mg/kg dose).
-
Administer this compound (e.g., 25, 50, or 100 mg/kg) or an equivalent volume of the vehicle solution to the respective groups via oral gavage once daily for 4-8 weeks.
-
Monitor body weight weekly throughout the study.
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue for further analysis.
Protocol 2: Biochemical Analysis of Serum and Liver Tissue
Materials:
-
Collected blood and liver tissue from Protocol 1
-
Serum separator tubes
-
Commercial assay kits for ALT, AST, and triglycerides
-
Phosphate-buffered saline (PBS)
-
Lipid extraction reagents (e.g., chloroform/methanol mixture)
Procedure:
-
Serum Analysis:
-
Collect blood via cardiac puncture and transfer to serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until analysis.
-
Measure serum ALT and AST levels using commercially available kits according to the manufacturer's instructions.
-
-
Liver Triglyceride Analysis:
-
Homogenize a weighed portion of the liver tissue in PBS.
-
Extract lipids from the liver homogenate using a chloroform/methanol mixture.
-
Evaporate the organic solvent and dissolve the lipid extract in a suitable buffer.
-
Measure triglyceride content using a commercial triglyceride assay kit according to the manufacturer's instructions. Normalize the results to the initial liver tissue weight.
-
Protocol 3: Histological Analysis of Liver Tissue
Materials:
-
Collected liver tissue from Protocol 1
-
10% neutral buffered formalin
-
Paraffin
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate and mount the stained sections.
-
Examine the slides under a microscope and score for steatosis, lobular inflammation, and hepatocyte ballooning to calculate the NAFLD Activity Score (NAS).
Protocol 4: Gene Expression Analysis by qRT-PCR
Materials:
-
Collected liver tissue from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Tnf-α, Il-6, Mcp-1, Col1a1, α-Sma) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Homogenize a portion of the liver tissue and extract total RNA using a commercial RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.
-
Analyze the results using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Visualizations
Caption: TGR5 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Studying this compound in a NAFLD Mouse Model.
References
Application Notes and Protocols for Oral Administration of TC-G 1005 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 1005 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] As an orally active compound, this compound has garnered significant interest in metabolic disease research. Activation of TGR5 by agonists like this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[1][2] This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of TGR5 activation in rodent models of metabolic disorders. These application notes provide a comprehensive overview of the oral administration of this compound in rodents, including its pharmacological effects, pharmacokinetic profile, and detailed protocols for in vivo studies.
Mechanism of Action
This compound selectively binds to and activates TGR5, a G protein-coupled receptor primarily expressed in enteroendocrine L-cells, gallbladder, and certain immune cells.[1] Upon activation, TGR5 couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade triggers the secretion of GLP-1 from intestinal L-cells. GLP-1, in turn, enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon release, and slows gastric emptying, collectively contributing to lower blood glucose levels.
Data Presentation
Table 1: In Vitro Potency of this compound
| Receptor | EC50 (nM) |
| Human TGR5 (hTGR5) | 0.72 |
| Mouse TGR5 (mTGR5) | 6.2 |
Table 2: In Vivo Efficacy of a Single Oral Dose of this compound in Mice
| Animal Model | Dosage (mg/kg) | Endpoint | Result | Reference |
| ICR Mice | 25 | Plasma Active GLP-1 Increase | 31% | |
| ICR Mice | 50 | Plasma Active GLP-1 Increase | 96% | |
| ICR Mice | 100 | Plasma Active GLP-1 Increase | 282% | |
| ICR Mice | 50 | Blood Glucose AUC (0-120 min) Reduction | 49% | |
| db/db Mice | 50 | Blood Glucose Reduction | Significant at 4, 6, 10, and 24 hours |
Table 3: Pharmacokinetic Profile of a Single Oral Dose of this compound in Rats
| Dosage (mg/kg) | Cmax (ng/mL) | t1/2 (hours) |
| 5 | 56 | 1.5 |
Note: The provided data indicates rather low plasma exposure in rats.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
Vehicle Option 1: Aqueous Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Vortex the final solution until it is clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Vehicle Option 2: Oil-based Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Vortex thoroughly until a clear solution is obtained.
Note: The final concentration of the dosing solution should be calculated based on the desired dosage (mg/kg) and the average weight of the animals, with a typical administration volume of 5-10 mL/kg.
Protocol 2: In Vivo Efficacy Assessment - Oral Glucose Tolerance Test (OGTT)
This protocol outlines the procedure for performing an OGTT in mice to evaluate the effect of this compound on glucose tolerance.
Materials:
-
Male ICR or db/db mice
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Glucose solution (e.g., 20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Animal scale
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the mice for 6-8 hours with free access to water.
-
Record the body weight of each mouse.
-
At t = -30 minutes, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Immediately after the baseline measurement, administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage.
-
At t = 0 minutes, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage to all animals.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.
-
Calculate the area under the curve (AUC) for the blood glucose concentration-time profile for each animal to quantify the glucose excursion.
Protocol 3: Pharmacokinetic Study
This protocol provides a general framework for conducting a pharmacokinetic study of orally administered this compound in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
This compound dosing solution (prepared as in Protocol 1)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Equipment for plasma sample processing and storage (-80°C freezer)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatize rats for at least one week. For cannulated animals, allow for post-surgical recovery.
-
Fast animals overnight prior to dosing, with free access to water.
-
Record the body weight of each rat.
-
Administer a single oral dose of this compound (e.g., 5 mg/kg) via gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood can be collected via a cannulated vessel or through sparse sampling from different animals at each time point.
-
Process blood samples immediately by centrifuging to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2).
Potential Safety Considerations for TGR5 Agonists
While specific toxicity studies for this compound are not extensively publicly available, it is important to consider the potential side effects associated with TGR5 agonism based on studies with other compounds in this class.
-
Gallbladder Filling: TGR5 is highly expressed in the gallbladder. Activation of TGR5 can lead to gallbladder relaxation and filling. Chronic stimulation may increase the risk of gallstone formation.
-
Gastrointestinal Effects: TGR5 activation can modulate gastrointestinal motility. Depending on the compound and dose, this could potentially lead to side effects such as nausea or constipation.
-
Pruritus: Some TGR5 agonists have been associated with itching (pruritus).
Researchers should carefully monitor animals for any signs of these potential adverse effects during in vivo studies with this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the role of TGR5 in metabolic regulation in rodents. Its oral activity and demonstrated efficacy in stimulating GLP-1 secretion and lowering blood glucose make it a relevant compound for preclinical research in diabetes and obesity. The protocols provided herein offer a starting point for researchers to design and execute robust in vivo experiments to further elucidate the therapeutic potential of TGR5 agonism. Careful consideration of the formulation and potential safety aspects of TGR5 activation is crucial for successful and ethical animal research.
References
Application Notes and Protocols for TC-G 1005 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Important Note on the Mechanism of Action of TC-G 1005
Initial clarification is crucial for the effective use of this compound. Contrary to the potential misconception of it being a Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonist, scientific literature consistently identifies This compound as a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5) , also known as the G protein-coupled bile acid receptor 1 (GPBAR1)[1][2][3]. This document will, therefore, provide detailed protocols and application notes based on its verified function as a TGR5 agonist. Information regarding MRGPRX2 is also provided for contextual understanding.
Introduction to this compound
This compound is a small molecule widely used in research to investigate the physiological roles of the TGR5 receptor[1]. TGR5 is a member of the G protein-coupled receptor (GPCR) family and functions as a cell surface receptor for bile acids[4]. Activation of TGR5 is implicated in various metabolic processes, including glucose homeostasis, energy expenditure, and inflammatory responses. This compound's potency and selectivity make it a valuable tool for studying TGR5 signaling and its potential as a therapeutic target for metabolic diseases like type 2 diabetes and obesity.
Quantitative Data Summary for this compound
The following table summarizes the key quantitative properties of this compound for easy reference in experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 399.48 g/mol | |
| Formula | C₂₅H₂₅N₃O₂ | |
| Purity | ≥98% (by HPLC) | |
| EC₅₀ (human TGR5) | 0.72 nM | |
| EC₅₀ (mouse TGR5) | 6.2 nM | |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |
| Storage | Store at -20°C as a solid or in solution |
Signaling Pathways
TGR5 is primarily coupled to the Gαs protein subunit. Upon agonist binding, such as with this compound, TGR5 undergoes a conformational change that activates Gαs. This activation stimulates adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors then modulate downstream cellular processes, such as the secretion of glucagon-like peptide-1 (GLP-1), regulation of energy expenditure, and suppression of inflammatory responses.
Caption: TGR5 receptor activation by this compound.
For informational purposes, the MRGPRX2 receptor, which is primarily expressed on mast cells and sensory neurons, couples to both Gαq and Gαi proteins. Agonist binding triggers the Gαq-mediated activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in calcium mobilization and protein kinase C (PKC) activation, ultimately causing mast cell degranulation and the release of histamine and other inflammatory mediators. The Gαi pathway can modulate chemotaxis.
Caption: MRGPRX2 receptor signaling pathway.
Experimental Protocols
The following protocols provide a general framework for using this compound in cell culture experiments. Specific cell types and assay conditions may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Determine Required Concentration: Decide on the desired stock concentration. A 10 mM stock is common and convenient for serial dilutions.
-
Calculation: Use the molecular weight (399.48 g/mol ) to calculate the mass of this compound needed.
-
For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 399.48 g/mol * (1000 mg / 1 g) = 3.99 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if precipitation occurs, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.
This protocol describes a general method to measure TGR5 activation by quantifying intracellular cAMP levels in a cell line expressing TGR5 (e.g., transfected HEK293 or CHO cells, or an endogenous line like NCI-H716).
Materials:
-
TGR5-expressing cells
-
Appropriate cell culture medium and supplements
-
This compound stock solution (prepared as above)
-
Assay buffer (e.g., HBSS or serum-free medium)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Forskolin (positive control for adenylyl cyclase activation)
Procedure:
-
Cell Seeding: Seed TGR5-expressing cells into a 96-well or 384-well plate at a density optimized for your cell line. Allow cells to adhere and grow overnight.
-
Preparation of Compounds: Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would span from picomolar to micromolar to capture the full dose-response curve (e.g., 1 pM to 10 µM). Also prepare solutions for your negative control (vehicle, e.g., 0.1% DMSO) and positive control (e.g., Forskolin).
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with assay buffer.
-
Add the assay buffer containing the PDE inhibitor (e.g., 100 µM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the prepared this compound dilutions and controls to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for the time recommended by your cAMP assay kit manufacturer or determined through optimization (typically 15-60 minutes).
-
cAMP Measurement: Following incubation, lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the assay kit's instructions.
-
Data Analysis: Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Caption: Workflow for a TGR5 cell-based activation assay.
Conclusion
This compound is a potent and selective TGR5 agonist, making it an essential tool for studying the metabolic and anti-inflammatory roles of this bile acid receptor. Accurate application requires understanding its correct mechanism of action and careful preparation based on its physicochemical properties. The provided protocols offer a foundation for designing robust in-vitro experiments to explore the effects of TGR5 activation in various cell culture models. Researchers should always optimize concentrations and incubation times for their specific experimental system.
References
Application Notes and Protocols: Preparing TC-G 1005 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of TC-G 1005 in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] It is a valuable tool for investigating metabolic diseases, as its activation of TGR5 can lead to increased glucagon-like peptide-1 (GLP-1) secretion and a subsequent reduction in blood glucose levels.[2][3]
Physicochemical and Biological Properties
This compound is an experimental drug used in research to study the function of the TGR5 receptor.[1] It is selective for TGR5 over the farnesoid X receptor (FXR).
| Property | Value | Source |
| Molecular Weight | 399.48 g/mol | |
| Formula | C₂₅H₂₅N₃O₂ | |
| CAS Number | 1415407-60-1 | |
| Appearance | Off-white to yellow solid | |
| Purity | ≥98% | |
| EC₅₀ (human TGR5) | 0.72 nM | |
| EC₅₀ (mouse TGR5) | 6.2 nM |
Solubility Data
This compound exhibits high solubility in DMSO. It is recommended to use a new, unopened bottle of anhydrous DMSO for preparing the stock solution, as DMSO is hygroscopic and absorbed water can affect the solubility of the compound.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 100 mM | 39.95 mg/mL | |
| Ethanol | 100 mM | 39.95 mg/mL |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Analytical balance
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Microcentrifuge tubes or amber glass vials
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Pipettes and sterile pipette tips
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Vortex mixer
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Ultrasonic bath (optional, for aiding dissolution)
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Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Procedure
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Calculate the required mass of this compound.
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To prepare a 10 mM stock solution, the required mass can be calculated using the formula:
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Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
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For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
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Mass (g) = 0.010 mol/L * 0.001 L * 399.48 g/mol = 0.00399 g
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Mass (mg) = 3.99 mg
-
-
-
Weigh the this compound powder.
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Using an analytical balance, carefully weigh out approximately 3.99 mg of this compound powder and record the exact weight.
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Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
-
Add DMSO and dissolve.
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Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
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Volume (mL) = [Mass (mg) / 399.48 ( g/mol )] / 0.010 (mmol/mL)
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For example, if 4.0 mg was weighed, the required DMSO volume is: [4.0 / 399.48] / 0.010 ≈ 1.001 mL.
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
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-
Ensure complete dissolution.
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Cap the vial securely and vortex the solution until the powder is completely dissolved.
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Visually inspect the solution against a light source to ensure there are no visible particles.
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If dissolution is slow or particulates are observed, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
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Storage and Stability
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Powder: Store the solid compound at -20°C for up to 3 years.
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Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials.
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For long-term storage (up to 2 years), store at -80°C.
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For short-term storage (up to 1 year), store at -20°C.
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Note on DMSO: DMSO is a powerful solvent that can carry substances through the skin. Always handle with appropriate gloves and safety measures. Be aware that DMSO may interfere with certain biological assays.
Mechanism of Action: TGR5 Signaling Pathway
This compound acts as an agonist at the TGR5 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. In intestinal enteroendocrine L-cells, this pathway stimulates the transcription of the proglucagon gene and promotes the secretion of GLP-1, a key hormone in regulating glucose homeostasis.
Caption: TGR5 signaling pathway activated by this compound.
References
Application Notes and Protocols for cAMP Measurement Assay Using TC-G 1005
These application notes provide a detailed protocol for utilizing TC-G 1005, a potent and selective G protein-coupled bile acid receptor (GPBAR1/TGR5) agonist, in a cyclic adenosine monophosphate (cAMP) measurement assay. This document is intended for researchers, scientists, and drug development professionals working on GPCR signaling and drug discovery.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial in mediating a wide array of physiological responses.[1][2] A significant portion of these receptors, upon activation, modulate the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] GPCRs that couple to the stimulatory G protein (Gs) activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, GPCRs that couple to the inhibitory G protein (Gi) inhibit adenylyl cyclase activity.[3] Consequently, the measurement of intracellular cAMP is a fundamental method for studying the activation of Gs and Gi-coupled GPCRs.[3]
This compound is a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as the G protein-coupled bile acid receptor 1 (GPBAR1). TGR5 is a Gs-coupled receptor, and its activation by an agonist like this compound stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. This makes this compound a valuable tool for studying TGR5 signaling and for screening for novel modulators of this receptor.
Principle of the Assay
The protocol described below is based on a competitive immunoassay principle, a common method for quantifying intracellular cAMP. In this assay, cAMP produced by cells upon stimulation with this compound competes with a labeled cAMP tracer for binding to a limited amount of a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of intracellular cAMP. Various detection technologies can be employed, including Homogeneous Time-Resolved Fluorescence (HTRF) and bioluminescent assays.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Compound | Target | Agonist Activity (EC50) | Species | Reference |
| This compound | TGR5 (GPBAR1) | 0.72 nM | Human | |
| This compound | TGR5 (GPBAR1) | 6.2 nM | Mouse |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPCR signaling pathway leading to cAMP production and the general experimental workflow for the cAMP measurement assay.
Experimental Protocols
The following is a generalized protocol for determining the EC50 value of this compound in cells expressing the TGR5 receptor. This protocol is adaptable for a 384-well plate format and can be modified for different detection technologies.
Materials
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Cells stably or transiently expressing the TGR5 receptor of interest (e.g., HEK293 or CHO cells).
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Cell culture medium (e.g., DMEM, MEM).
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Phosphate-Buffered Saline (PBS).
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Cell dissociation reagent (e.g., Trypsin-EDTA).
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Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
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This compound.
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cAMP assay kit (e.g., HTRF, cAMP-Glo™).
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384-well white opaque assay plates.
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HTRF-compatible or luminescence plate reader.
Protocol 1: Agonist Dose-Response for a Gs-Coupled Receptor (TGR5)
Objective: To determine the EC50 value of this compound.
1. Cell Preparation: a. Culture cells expressing the TGR5 receptor to approximately 80-90% confluency. b. On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or by gentle scraping. c. Resuspend the cells in assay buffer and perform a cell count. d. Dilute the cells to the desired concentration as optimized for the specific cell line and assay kit (e.g., 1,000-10,000 cells per well).
2. Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent such as DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in assay buffer to generate a concentration range that will encompass the expected EC50 value (e.g., 10-point, 1:3 or 1:10 dilution series). c. Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
3. Assay Procedure: a. Dispense a small volume (e.g., 5 µL) of each this compound dilution and the vehicle control into the wells of a 384-well plate. b. Dispense an equal volume (e.g., 5 µL) of the cell suspension into each well. c. Seal the plate and incubate at room temperature for a specified time to allow for cAMP accumulation (e.g., 30-60 minutes). This incubation time should be optimized for the specific cell line and receptor.
4. cAMP Detection (Example using HTRF): a. Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents. b. Add the labeled cAMP tracer (e.g., cAMP-d2) to each well. c. Add the anti-cAMP antibody (e.g., anti-cAMP-Cryptate) to each well. d. Seal the plate and incubate for 60 minutes at room temperature, protected from light. e. Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
5. Data Analysis: a. Calculate the signal ratio (e.g., 665 nm / 620 nm) for each well. b. Normalize the data to the vehicle control (0% stimulation) and a maximal stimulation control (100% stimulation, if used). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
This document provides a comprehensive guide for utilizing this compound in a cAMP measurement assay to study the activation of the TGR5 receptor. The provided protocols and diagrams offer a framework for researchers to design and execute experiments to characterize the pharmacology of this and other TGR5 agonists. It is recommended to optimize the assay conditions, such as cell number and incubation times, for the specific experimental system being used.
References
Application Notes and Protocols for TGR5 Activation Reporter Assay Using TC-G 1005
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G-protein coupled receptor superfamily. It is activated by bile acids and plays a significant role in regulating energy homeostasis, glucose metabolism, and inflammatory responses. Upon activation, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade has positioned TGR5 as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.
TC-G 1005 is a potent and selective synthetic agonist for TGR5.[1] This document provides a detailed protocol for a TGR5 activation reporter assay using this compound, a valuable tool for screening and characterizing potential TGR5 modulators. The assay relies on a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), under the control of a cAMP response element (CRE). Activation of TGR5 by an agonist like this compound initiates a signaling cascade that leads to the expression of the reporter gene, which can be quantified to determine the extent of receptor activation.
TGR5 Signaling Pathway
The binding of an agonist, such as this compound, to TGR5 triggers a conformational change in the receptor, leading to the activation of the Gαs subunit of the associated heterotrimeric G-protein. The activated Gαs subunit stimulates adenylyl cyclase, which then converts ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) in the promoter region of target genes, thereby driving the transcription of a reporter gene (e.g., Luciferase).
Data Presentation
Table 1: Potency of this compound on TGR5
| Species | EC50 (nM) | Reference |
| Human (hTGR5) | 0.72 | |
| Mouse (mTGR5) | 6.2 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 399.48 g/mol | |
| Formula | C₂₅H₂₅N₃O₂ | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Purity | ≥98% | |
| Storage | Store at -20°C | |
| CAS Number | 1415407-60-1 |
Experimental Protocols
Experimental Workflow
The general workflow for the TGR5 activation reporter assay involves cell line selection and maintenance, co-transfection with TGR5 and CRE-reporter plasmids, treatment with the test compound (this compound), incubation, and subsequent measurement of the reporter signal.
Protocol: TGR5 CRE-Luciferase Reporter Assay
This protocol is adapted from standard CRE-luciferase reporter assay methodologies.
1. Materials
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Cell Line: Human Embryonic Kidney (HEK293) cells.
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Plasmids:
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TGR5 expression plasmid (human or mouse).
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CRE-luciferase reporter plasmid.
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Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization (optional, for dual-luciferase assays).
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Reagents:
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This compound
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Transfection reagent (e.g., Lipofectamine®)
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Phosphate-Buffered Saline (PBS)
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Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System)
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DMSO (for dissolving this compound)
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Equipment:
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96-well white, clear-bottom tissue culture plates
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Luminometer
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Standard cell culture equipment (incubator, biosafety cabinet, etc.)
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2. Methods
2.1. Cell Culture and Transfection
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Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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One day prior to transfection, seed the cells into a larger format vessel (e.g., 6-well plate or 10 cm dish) to achieve 70-80% confluency on the day of transfection.
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Co-transfect the HEK293 cells with the TGR5 expression plasmid and the CRE-luciferase reporter plasmid (and a control plasmid if using a dual-luciferase system) according to the manufacturer's protocol for your chosen transfection reagent.
2.2. Assay Procedure
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Approximately 24 hours post-transfection, detach the cells and resuspend them in fresh growth medium.
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Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well in 100 µL of medium.
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Incubate the plate for 4-6 hours to allow the cells to attach.
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Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 1 pM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as in the compound dilutions.
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Carefully remove the growth medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
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Incubate the plate at 37°C in a 5% CO₂ incubator for 6 to 24 hours. The optimal incubation time should be determined empirically.
2.3. Luciferase Measurement
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After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
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Perform the luciferase assay according to the manufacturer's instructions for your chosen luciferase assay system. This typically involves adding the luciferase reagent to each well, incubating for a short period, and then measuring the luminescence using a luminometer.
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If using a dual-luciferase system, follow the manufacturer's protocol for sequential measurement of both firefly and Renilla luciferase.
3. Data Analysis
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If a dual-luciferase system was used, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.
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Subtract the average signal from the vehicle control wells (background) from all other wells.
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Plot the normalized luciferase activity against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Disclaimer: This protocol is intended for research use only. Individual laboratory conditions may require optimization of the described procedures.
References
Application Notes and Protocols for TC-G 1005 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 1005 is a potent and selective agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] As a key regulator of metabolic and inflammatory pathways, TGR5 has emerged as a promising therapeutic target for a range of diseases, including type 2 diabetes, obesity, and inflammatory conditions. This compound provides a valuable pharmacological tool for investigating the physiological roles of TGR5 in various cell types and for preclinical drug development. These application notes provide detailed protocols for the use of this compound in primary cell cultures, with a focus on immune cells, hepatocytes, and neurons.
Mechanism of Action
This compound is a synthetic, non-steroidal agonist of TGR5. Upon binding to TGR5, it activates downstream signaling pathways, primarily through the Gαs subunit of heterotrimeric G proteins. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses. In many cell types, this signaling cascade ultimately results in the modulation of gene expression, including the inhibition of pro-inflammatory cytokine production. For instance, in macrophages, TGR5 activation has been shown to suppress the NF-κB signaling pathway, a key driver of inflammation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Cell Line | Value | Reference |
| EC50 | Human | HEK293 (expressing hTGR5) | 0.72 nM | [2] |
| EC50 | Mouse | HEK293 (expressing mTGR5) | 6.2 nM | [2] |
Table 2: Recommended Concentration Ranges for Primary Cell Culture Experiments
| Primary Cell Type | Recommended Starting Concentration Range | Notes |
| Primary Immune Cells (Monocytes, Macrophages) | 10 nM - 1 µM | Titration is recommended to determine the optimal concentration for specific experimental readouts. |
| Primary Hepatocytes | 100 nM - 10 µM | Higher concentrations may be required depending on the specific endpoint being measured. |
| Primary Neurons | 10 nM - 1 µM | Neuroprotective and anti-inflammatory effects have been observed in this range. |
Experimental Protocols
Protocol 1: Treatment of Primary Human Monocytes with this compound to Assess Anti-inflammatory Activity
Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced cytokine production in primary human monocytes.
Materials:
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This compound (powder)
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Dimethyl sulfoxide (DMSO)
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Ficoll-Paque PLUS
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RosetteSep™ Human Monocyte Enrichment Cocktail
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RPMI-1640 medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Lipopolysaccharide (LPS) from E. coli
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Phosphate-Buffered Saline (PBS)
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Human TNF-α and IL-6 ELISA kits
Methodology:
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Preparation of this compound Stock Solution:
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Dissolve this compound powder in DMSO to create a 10 mM stock solution.
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Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
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Further dilute the stock solution in culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.
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-
Isolation of Primary Human Monocytes:
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Isolate peripheral blood mononuclear cells (PBMCs) from whole human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
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Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.
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Assess cell purity and viability using flow cytometry and trypan blue exclusion, respectively.
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-
Cell Culture and Treatment:
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Resuspend the enriched monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
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Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
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Incubate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow for adherence.
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Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control (medium with 0.1% DMSO).
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Stimulate the cells with LPS (100 ng/mL) for 6-24 hours to induce an inflammatory response. Include an unstimulated control group.
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-
Assessment of Cytokine Production:
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After the incubation period, centrifuge the plate and collect the cell culture supernatants.
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Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.
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Protocol 2: Evaluation of this compound on GLP-1 Secretion in Primary Murine Intestinal L-cells
Objective: To assess the ability of this compound to stimulate glucagon-like peptide-1 (GLP-1) secretion from primary murine intestinal L-cells.
Materials:
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This compound
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DMSO
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Collagenase Type I
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DMEM (high glucose)
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FBS
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Penicillin-Streptomycin
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DPP-IV inhibitor
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GLP-1 (active) ELISA kit
Methodology:
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Preparation of this compound Working Solutions:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare serial dilutions in DMEM to achieve final concentrations ranging from 1 nM to 10 µM.
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-
Isolation of Primary Murine Intestinal Cells:
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Isolate the small intestine and colon from C57BL/6 mice.
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Wash the intestinal segments with ice-cold PBS.
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Cut the tissue into small pieces and digest with Collagenase Type I to obtain a single-cell suspension.
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Filter the cell suspension and enrich for L-cells using appropriate methods (e.g., fluorescence-activated cell sorting for GLP-1-expressing cells if available).
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-
Cell Culture and Treatment:
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Culture the primary intestinal cells in DMEM with high glucose, 10% FBS, and 1% Penicillin-Streptomycin.
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Seed the cells in a 24-well plate.
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After allowing the cells to stabilize, wash them with a serum-free medium.
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Add a DPP-IV inhibitor to the medium to prevent GLP-1 degradation.
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Treat the cells with different concentrations of this compound for 2 hours. Include a vehicle control.
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-
Measurement of GLP-1 Secretion:
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Collect the culture supernatants.
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Measure the concentration of active GLP-1 using a specific ELISA kit according to the manufacturer's instructions.
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Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for this compound in primary cells.
References
Troubleshooting & Optimization
TC-G 1005 solubility issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with TC-G 1005 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound?
A1: this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, with a maximum concentration of 100 mM.[1] Its aqueous solubility is low, which is a common characteristic for many small molecule inhibitors.
Q2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What is the likely cause?
A2: This is a common issue when working with hydrophobic compounds. The organic solvent from your high-concentration stock solution is miscible with the aqueous buffer, but the compound itself has limited solubility in the final aqueous environment. When the concentration of the organic solvent is significantly diluted, this compound may precipitate out of the solution. It is crucial to ensure the final concentration of the organic solvent is kept to a minimum, typically below 0.5% (v/v), to avoid impacting the biological system.[2]
Q3: Can I heat or sonicate my this compound solution to improve solubility?
A3: Gentle warming (if the compound is heat-stable) and sonication can be effective methods to aid in the dissolution of this compound.[3] After such treatments, it is recommended to centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining microparticles and ensure a clear supernatant.
Troubleshooting Guide
Issue: Poor Solubility of this compound in Aqueous Buffer
This guide provides a tiered approach to addressing solubility challenges with this compound in your experiments.
Tier 1: Initial Dissolution in an Organic Solvent
The first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.
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Recommended Solvents: DMSO or ethanol are the preferred solvents for this compound.
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Protocol: See "Experimental Protocol 1: Preparation of a Concentrated Stock Solution."
Tier 2: Optimizing the Final Solution
If you still encounter precipitation upon dilution of the stock solution, consider the following strategies:
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Co-solvent Systems: Employing a mixture of solvents can enhance solubility.
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Protocol: See "Experimental Protocol 2: Utilizing a Co-solvent System."
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-
pH Adjustment: For ionizable compounds, altering the pH of the aqueous buffer can significantly improve solubility.
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Protocol: Determine the pKa of this compound and test its solubility in a series of buffers with pH values around the pKa.
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Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 39.95 |
| Ethanol | 100 | 39.95 |
| Aqueous Solution | Low (requires optimization) | Low (requires optimization) |
Molecular Weight of this compound: 399.48 g/mol
Experimental Protocols
Experimental Protocol 1: Preparation of a Concentrated Stock Solution
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Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution or use a sonication bath to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Store the stock solution at -20°C.
Experimental Protocol 2: Utilizing a Co-solvent System for In Vivo Formulations
For in vivo studies, a co-solvent system is often necessary to maintain solubility upon administration.
Example Formulation 1:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a separate tube, combine 400 µL of PEG300 and 50 µL of Tween-80.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Add 450 µL of saline to the mixture to reach a final volume of 1 mL. This results in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Example Formulation 2:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the final formulation by adding the stock solution to corn oil, with the final concentration of DMSO being 10%.
Visualizations
References
TC-G 1005 stability and storage conditions
Welcome to the technical support center for TC-G 1005, a potent and selective Takeda G protein-coupled receptor 5 (TGR5) agonist. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments by providing detailed information on its stability, storage, and handling, along with troubleshooting guides and frequently asked questions.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes. Below is a summary of the recommended storage conditions for this compound in both solid form and in solvent.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 2 years | It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 year | Use within 1 year when stored at -20°C.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO and ethanol. For in vitro experiments, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of up to 100 mM.[2] For a 10 mM stock solution, you would dissolve 3.995 mg of this compound in 1 mL of DMSO. It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Q2: What is the recommended method for preparing this compound for in vivo studies?
A2: For in vivo administration, it is recommended to prepare fresh solutions on the day of use. A common vehicle for oral administration involves a multi-solvent system. For example, a solution can be prepared by first dissolving this compound in DMSO, and then sequentially adding PEG300, Tween-80, and saline. Another option is a formulation of 10% DMSO in corn oil. It is crucial to ensure the compound is fully dissolved and the solution is clear before administration.
Q3: Can I store the in vivo formulation for later use?
A3: It is strongly recommended to prepare the working solution for in vivo experiments fresh on the day of the experiment to ensure its stability and efficacy.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Activation of TGR5 by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) and has been shown to reduce blood glucose levels.
Q5: What are the known off-target effects of this compound?
A5: this compound is highly selective for TGR5 over the farnesoid X receptor (FXR). However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at high concentrations. It is advisable to include appropriate controls in your experiments to validate that the observed effects are mediated through TGR5.
Troubleshooting Guide
Issue 1: Precipitation or phase separation of this compound in solution.
-
Cause: This may be due to the solubility limits of the compound in the chosen solvent or vehicle, or the use of DMSO that has absorbed water.
-
Solution:
-
Gently warm the solution and/or use sonication to aid dissolution.
-
Ensure you are using fresh, anhydrous DMSO for preparing stock solutions.
-
For in vivo formulations, ensure the solvents are added sequentially and mixed thoroughly at each step.
-
Consider adjusting the solvent ratios or using an alternative formulation if precipitation persists.
-
Issue 2: High variability in experimental results.
-
Cause: Variability can arise from inconsistent compound preparation, degradation of the compound due to improper storage, or differences in cell passage number and health.
-
Solution:
-
Always prepare fresh working solutions from a properly stored, aliquoted stock solution to avoid freeze-thaw cycles.
-
Ensure consistent cell culture conditions, including cell density and passage number, as these can influence cellular responses.
-
Verify the concentration of your stock solution periodically.
-
Issue 3: Unexpected or lack of biological activity.
-
Cause: This could be due to compound degradation, incorrect dosage, or issues with the experimental system.
-
Solution:
-
Confirm the integrity of your this compound stock by comparing its activity with a new batch or a known positive control for TGR5 activation.
-
Review the storage conditions and age of your compound and stock solutions. As a powder, this compound is stable for up to 3 years at -20°C. In solvent, it should be used within 2 years when stored at -80°C or 1 year at -20°C.
-
Ensure that the cell line or animal model used expresses functional TGR5.
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Optimize the concentration of this compound and the treatment duration for your specific assay.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 399.48 g/mol )
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Anhydrous DMSO
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.995 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the compound is completely dissolved. If needed, use a sonicator for a few minutes to aid dissolution.
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Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.
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Protocol 2: In Vitro GLP-1 Secretion Assay using STC-1 Cells
-
Cell Culture:
-
Culture murine intestinal STC-1 cells in DMEM supplemented with 10% FBS and antibiotics. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed STC-1 cells in a 24-well plate and allow them to reach 80-90% confluency.
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On the day of the experiment, wash the cells twice with a HEPES-based buffer.
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Pre-incubate the cells in the HEPES buffer for 1-2 hours at 37°C to establish a baseline.
-
Prepare different concentrations of this compound in the HEPES buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the pre-incubation buffer and add the this compound-containing buffer or vehicle control to the respective wells.
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Incubate the plate for 2-3 hours at 37°C.
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Collect the supernatant from each well.
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
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Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the TGR5 signaling pathway and a typical experimental workflow for assessing the effect of this compound.
References
Technical Support Center: Minimizing Experimental Variability with TC-G 1005
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with TC-G 1005, a potent and selective Takeda G protein-coupled receptor 5 (TGR5) agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments
Issue 1: High Variability or Poor Reproducibility in Cell-Based Assays
High variability in cell-based assays can stem from several factors, including inconsistent cell health, reagent preparation, and assay execution.
Question: My dose-response curves for this compound in a cAMP or GLP-1 secretion assay are inconsistent between experiments. What are the potential causes and solutions?
Answer:
Inconsistent dose-response curves are a common issue in cell-based assays. The following table outlines potential causes and recommended solutions to improve reproducibility.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at different confluencies can respond differently to stimuli. | - Use cells with a consistent and low passage number. - Ensure high cell viability (>95%) before seeding. - Seed cells at a consistent density to reach a target confluency (e.g., 80-90%) at the time of the assay. |
| Inconsistent this compound Preparation: this compound is hydrophobic and may precipitate in aqueous media if not prepared correctly.[1] | - Prepare fresh dilutions of this compound for each experiment from a concentrated stock in DMSO or ethanol.[2] - When diluting into aqueous media, add the stock solution dropwise while gently vortexing to prevent precipitation.[1] - Consider a serial dilution approach rather than a single large dilution. |
| Vehicle (Solvent) Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect cell health and signaling at certain concentrations. | - Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.1%). - Always include a vehicle-only control to account for any solvent effects. |
| Assay-Specific Variability (cAMP Assay): Suboptimal assay conditions can lead to a narrow dynamic range or high background. | - Optimize cell density and stimulation time. - Consider using a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation and increase signal accumulation. |
| Assay-Specific Variability (GLP-1 Assay): GLP-1 is rapidly degraded by enzymes like dipeptidyl peptidase-4 (DPP-4). | - Add a DPP-4 inhibitor to your cell culture medium during the experiment and to your collection tubes. - Choose a high-quality, validated ELISA kit and be aware of potential lot-to-lot variability. |
Issue 2: Unexpected or Off-Target Effects
At high concentrations, even selective compounds can exhibit off-target effects. It is crucial to differentiate between TGR5-mediated and non-specific responses.
Question: I am observing cellular effects at high concentrations of this compound that do not align with TGR5 activation. How can I verify the specificity of the observed effects?
Answer:
Verifying the on-target activity of this compound is critical for data interpretation.
| Verification Method | Experimental Protocol |
| Use of a TGR5 Antagonist: | Pre-treat cells with a selective TGR5 antagonist before adding this compound. A TGR5-mediated effect should be blocked or significantly reduced. |
| TGR5 Knockdown/Knockout Cells: | Use siRNA or CRISPR/Cas9 to reduce or eliminate TGR5 expression in your cell line. The effects of this compound should be abolished in these cells. |
| Control Cell Line: | Use a cell line that does not endogenously express TGR5. These cells should not respond to this compound stimulation. |
| Dose-Response Analysis: | A specific, receptor-mediated effect will typically show a sigmoidal dose-response curve, while non-specific effects may only appear at high concentrations with a steep, non-saturating curve. |
In Vivo Experiments
Issue 1: Inconsistent or Unexpected Pharmacodynamic Effects
Variability in animal studies can be influenced by compound formulation, animal handling, and the timing of sample collection.
Question: The glucose-lowering or GLP-1-releasing effects of this compound are variable in my mouse studies. What factors should I consider?
Answer:
Several factors can contribute to variability in in vivo responses to this compound.
| Potential Cause | Recommended Solution |
| Compound Formulation and Administration: Improper formulation can lead to poor bioavailability and inconsistent exposure. | - For oral gavage, ensure this compound is fully dissolved in a suitable vehicle. Common vehicles include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO in corn oil. - Prepare fresh formulations for each experiment and ensure homogeneity before administration. |
| Animal Handling and Stress: Stress from handling can influence blood glucose levels and hormone secretion, masking the effects of the compound. | - Acclimatize animals to handling and procedures before the study begins. - Perform procedures consistently and at the same time of day to minimize circadian rhythm effects. |
| Rapid GLP-1 Degradation: As in in vitro studies, GLP-1 is rapidly degraded in vivo. | - Collect blood samples into tubes containing a DPP-4 inhibitor. - Consider the use of a neutral endopeptidase (NEP) inhibitor in mice, as NEP also contributes to GLP-1 degradation in this species. |
| Timing of Sample Collection: The pharmacokinetic profile of this compound may be rapid, leading to a narrow window for observing pharmacodynamic effects. | - Conduct a pilot pharmacokinetic study to determine the Cmax and half-life of this compound in your animal model to inform the timing of blood sampling for pharmacodynamic readouts. |
Issue 2: Potential for Off-Target or Adverse Effects
Systemic activation of TGR5 can lead to effects in tissues other than the target organ, which is an important consideration for interpreting results and for the translational relevance of the findings.
Question: I have observed gallbladder filling in my mice treated with this compound. Is this a known effect and how should I interpret it?
Answer:
Yes, gallbladder filling is a known TGR5-mediated effect.
| Consideration | Explanation and Recommendation |
| Mechanism of Action: | TGR5 is highly expressed in the gallbladder epithelium and its activation can lead to gallbladder relaxation and filling. |
| Dose-Dependency: | This effect is often dose-dependent. It is important to establish a dose-response relationship for both the desired therapeutic effect (e.g., GLP-1 secretion) and the gallbladder filling to identify a potential therapeutic window. |
| Translational Relevance: | The potential for gallbladder-related side effects is a known challenge in the development of systemic TGR5 agonists for therapeutic use. The development of gut-restricted TGR5 agonists is one strategy being explored to mitigate this. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1). TGR5 is a cell surface receptor for bile acids. Activation of TGR5 by this compound primarily leads to the coupling of the receptor to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates downstream signaling pathways, including Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), leading to various physiological responses, most notably the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.
2. What are the recommended storage and solubility conditions for this compound?
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Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO or ethanol can be stored at -80°C for up to 2 years or -20°C for up to 1 year.
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Solubility: this compound is soluble in DMSO and ethanol up to 100 mM. It is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay medium. Use of ultrasonic treatment may be needed for complete dissolution in DMSO.
3. What are the key parameters for this compound activity?
| Parameter | Species | Value |
| EC50 (TGR5 activation) | Human | 0.72 nM |
| Mouse | 6.2 nM |
4. Which cell lines are suitable for studying this compound's effect on GLP-1 secretion?
The human NCI-H716 and murine GLUTag cell lines are commonly used enteroendocrine cell models that endogenously express TGR5 and secrete GLP-1 in response to stimulation.
Experimental Protocols and Visualizations
Signaling Pathway of this compound
This compound activates TGR5, leading to a cascade of intracellular events that culminate in GLP-1 secretion.
Caption: this compound signaling pathway via TGR5 activation.
Experimental Workflow: In Vitro GLP-1 Secretion Assay
A typical workflow for assessing the effect of this compound on GLP-1 secretion from enteroendocrine cells.
Caption: Workflow for an in vitro GLP-1 secretion assay.
Logical Relationship: Troubleshooting In Vitro Variability
A decision tree to guide troubleshooting efforts for inconsistent in vitro results.
Caption: Troubleshooting logic for in vitro assay variability.
References
TC-G 1005 precipitation in cell culture media
Welcome to the technical support center for TC-G 1005. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on addressing and preventing precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] Upon binding to TGR5, this compound activates downstream signaling pathways, leading to the secretion of glucagon-like peptide-1 (GLP-1) and a reduction in blood glucose levels.[1][2] It is an experimental drug used in research to study the function of the TGR5 receptor.
Q2: What are the chemical properties of this compound?
The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₅N₃O₂ | |
| Molecular Weight | 399.48 g/mol | |
| Purity | ≥98% | |
| CAS Number | 1415407-60-1 |
Q3: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol up to a concentration of 100 mM. It is important to note that this compound has limited aqueous solubility, which can lead to precipitation when diluted into cell culture media.
Q4: How should I store this compound?
This compound should be stored at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and prevent this problem.
Visualizing the Problem: The Path to Precipitation
Figure 1. A diagram illustrating the cause of this compound precipitation.
Step-by-Step Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation immediately upon adding stock solution to media | Solvent Shock: The rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment causes the compound to crash out of solution. | Use a Serial Dilution Method: Instead of adding the concentrated stock directly to the final volume of media, perform an intermediate dilution step. First, dilute the stock into a smaller volume of serum-free media, mix gently, and then add this to the final volume of complete media. |
| High Final Concentration: The desired final concentration of this compound in the media may exceed its aqueous solubility limit. | Perform a Dose-Response Experiment: Determine the lowest effective concentration of this compound for your specific cell line and experimental endpoint to avoid using unnecessarily high concentrations. | |
| Low Media Temperature: Adding the compound to cold media can decrease its solubility. | Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. | |
| Precipitation observed after incubation | Media Components: Components in the cell culture media, such as salts and proteins in serum, can interact with this compound over time, leading to precipitation. | Test Different Media Formulations: If possible, test the solubility of this compound in different base media (e.g., DMEM vs. RPMI-1640) to see if one is more compatible. |
| High Final DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and may also influence the solubility of other media components. | Maintain Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% (v/v), and ideally at or below 0.1%. | |
| General Poor Solubility | Compound Characteristics: this compound is inherently hydrophobic. | Consider Co-solvents or Surfactants: For particularly challenging experiments, the addition of a small amount of a biocompatible co-solvent or surfactant to the cell culture media might be necessary. However, this should be a last resort and must be tested for effects on cell viability and the experimental outcome. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 399.48 g/mol ).
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C or sonicate for a few minutes.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
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Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium to create a 100 µM intermediate dilution.
-
Gently mix by inverting the tube several times.
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In a separate sterile conical tube containing the remaining 9 mL of pre-warmed complete cell culture medium, add the 1 mL of the 100 µM intermediate dilution.
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Mix thoroughly by gentle inversion.
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Visually inspect the final 10 µM this compound-containing media for any signs of precipitation before adding it to your cells.
Signaling Pathway
This compound Activation of the TGR5 Signaling Pathway
Figure 2. The signaling cascade initiated by this compound binding to the TGR5 receptor.
Activation of the TGR5 receptor by this compound initiates a Gαs-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of target genes, ultimately leading to cellular responses such as the secretion of GLP-1.
References
how to improve TC-G 1005 bioavailability in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TC-G 1005. The focus is on addressing challenges related to its in vivo bioavailability.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound, presenting them in a question-and-answer format.
Q1: We administered this compound orally to our animal models but observed lower than expected plasma concentrations and minimal pharmacological effects. What could be the reason?
A1: While this compound is reported to be orally bioavailable, "low plasma exposure" has been noted in some studies.[1] Several factors could contribute to this observation:
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Poor Aqueous Solubility: this compound is soluble in organic solvents like DMSO and ethanol but its aqueous solubility is not specified and may be low.[2] Poor dissolution in the gastrointestinal (GI) tract is a common rate-limiting step for the absorption of many drug candidates.[3]
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Rapid Metabolism: The compound might be subject to extensive first-pass metabolism in the gut wall or liver, where enzymes modify and clear the drug before it reaches systemic circulation.
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Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the GI lumen, reducing net absorption.
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Formulation and Vehicle Issues: The vehicle used to administer this compound may not be optimal for its absorption. If the compound precipitates out of the dosing vehicle upon contact with GI fluids, its absorption will be significantly hindered.
Q2: How can we improve the oral absorption and bioavailability of this compound in our animal studies?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility. Consider the following approaches, starting with the simplest:
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Particle Size Reduction (Micronization): Reducing the particle size of the this compound powder increases its surface area, which can lead to a faster dissolution rate in the GI tract.
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Co-solvent Systems: While simple solutions in vehicles like PEG 300 or ethanol can be used, there is a risk of the drug precipitating upon dilution in the aqueous environment of the stomach. Careful selection of co-solvents is crucial.
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Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve its absorption. These formulations form fine emulsions in the gut, which can keep the drug in solution and enhance its transport across the intestinal membrane.
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Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to create an amorphous solid dispersion can improve its dissolution rate and apparent solubility.
Q3: What initial steps should we take to investigate the cause of poor bioavailability for this compound?
A3: A systematic approach is recommended. The following workflow can help diagnose the underlying issue.
Caption: A decision tree for troubleshooting poor bioavailability.
Frequently Asked Questions (FAQs)
Q: What is this compound and what is its mechanism of action?
A: this compound is an experimental drug that acts as a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. TGR5 is a receptor for bile acids and is involved in regulating energy and glucose metabolism. Activation of TGR5 can lead to the secretion of glucagon-like peptide-1 (GLP-1), which in turn can lower blood glucose levels.
Q: What are the known physicochemical properties of this compound?
A: The available data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 399.48 g/mol | |
| Formula | C₂₅H₂₅N₃O₂ | |
| CAS Number | 1415407-60-1 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C |
Q: What is the signaling pathway activated by this compound?
A: As a TGR5 agonist, this compound activates downstream signaling cascades upon binding to the receptor. This can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In intestinal L-cells, this rise in cAMP is a key step in promoting the secretion of GLP-1.
Caption: TGR5 signaling pathway leading to GLP-1 secretion.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a lipid-based formulation to improve the oral bioavailability of this compound.
Materials:
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This compound
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Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
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Surfactant (e.g., Kolliphor RH 40, Tween 80)
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Co-surfactant (e.g., Transcutol HP, PEG 400)
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Vortex mixer
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Water bath
Methodology:
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Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
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Add an excess amount of this compound to 1 mL of each excipient in a glass vial.
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Vortex for 2 minutes and then shake in a water bath at 37°C for 48 hours.
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Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC).
-
-
Formulation Preparation:
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Based on the solubility data, select an oil, surfactant, and co-surfactant.
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Prepare different ratios of the selected excipients. For example, vary the surfactant-to-co-surfactant ratio (Smix).
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Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
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Vortex the mixture until a homogenous solution is formed.
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Add the pre-weighed this compound to the mixture and vortex until it is completely dissolved. Gentle warming (e.g., 40°C) may be applied if necessary.
-
-
Characterization of the SEDDS:
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Emulsification Study: Add 1 mL of the prepared SEDDS to 250 mL of deionized water in a beaker with gentle stirring. Observe the formation of the emulsion and note the time it takes to emulsify.
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Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
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Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
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Caco-2 cells (passage 20-40)
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Transwell inserts (e.g., 12-well, 0.4 µm pore size)
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Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
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Hank's Balanced Salt Solution (HBSS)
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This compound
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Control compounds (high permeability: e.g., propranolol; low permeability: e.g., mannitol)
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P-gp inhibitor (e.g., verapamil)
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Analytical instrument for quantification (e.g., LC-MS/MS)
Methodology:
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Cell Culture:
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Seed Caco-2 cells onto the Transwell inserts at a suitable density.
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Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
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Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
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Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Study (Apical to Basolateral - A to B):
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Wash the cell monolayers with pre-warmed HBSS.
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Add HBSS containing this compound (at a known concentration) to the apical (A) side of the Transwell insert.
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Add fresh HBSS to the basolateral (B) side.
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Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
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At the end of the experiment, take a sample from the apical side.
-
-
Efflux Ratio Determination (Bidirectional Permeability):
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Perform the permeability study in the reverse direction (Basolateral to Apical - B to A) by adding the drug to the basolateral side and sampling from the apical side.
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To investigate the involvement of P-gp, repeat the bidirectional permeability study in the presence of a P-gp inhibitor like verapamil.
-
-
Sample Analysis and Data Calculation:
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Quantify the concentration of this compound in all samples using a validated analytical method.
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Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
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Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is subject to active efflux. A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter.
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By implementing these troubleshooting strategies and experimental protocols, researchers can systematically investigate and address the factors limiting the in vivo bioavailability of this compound, ultimately leading to more robust and reliable experimental outcomes.
References
interpreting unexpected results with TC-G 1005
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with TC-G 1005, a potent and selective TGR5 agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Cell-Based Assays
Issue 1: Lower than Expected Potency (High EC50 Value)
If you observe a higher EC50 value for this compound than reported in the literature (approximately 0.72 nM for human TGR5 and 6.2 nM for mouse TGR5), consider the following possibilities.[1]
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Species-Specific Reagents | Verify that the TGR5 construct (human vs. mouse) matches the species for which the expected EC50 is being compared. | Using the correct species-specific reagents should align the EC50 value with published data. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. | A fresh stock solution should restore the expected potency. |
| Low Receptor Expression | Ensure adequate TGR5 expression levels in your cell line. Consider using a cell line with higher or inducible TGR5 expression. | Increased receptor expression can lead to a more robust and sensitive response. |
| Assay Interference | Test for compound auto-fluorescence or interference with the detection reagents (e.g., cAMP assay components). | Running appropriate controls (e.g., compound with no cells) will identify any assay artifacts. |
| Cell Health | Confirm cell viability and health. Passage cells appropriately and ensure they are not overgrown or stressed. | Healthy, actively dividing cells will provide a more consistent and reproducible response. |
Issue 2: High Variability Between Replicates
High variability can mask the true effect of this compound. The following steps can help improve reproducibility.
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. | Uniform cell density across wells will reduce variability in the response. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, or fill them with media/PBS to maintain humidity. | Minimizing edge effects will lead to more consistent results across the plate. |
| Incomplete Compound Mixing | Gently mix the assay plate after adding this compound to ensure even distribution. | Proper mixing will ensure all cells are exposed to the intended concentration of the compound. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. | Consistent temperature across the assay setup will improve reproducibility. |
Logical Workflow for Troubleshooting In Vitro Assays
Caption: Troubleshooting workflow for unexpected in vitro results.
In Vivo Studies
Issue 1: Lack of Efficacy on Blood Glucose Levels
This compound is known to reduce blood glucose levels in animal models.[1] If this effect is not observed, consider the following factors.
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Animal Model | Ensure the animal model is appropriate. For example, diet-induced obese mice are a relevant model to study effects on glucose metabolism. | Using a suitable model will increase the likelihood of observing the expected physiological response. |
| Suboptimal Dosing or Formulation | Review the dosage and administration route. Ensure proper formulation for oral gavage to maximize bioavailability. | An optimized dosing regimen and formulation will ensure adequate exposure to the compound. |
| Timing of Blood Glucose Measurement | Measure blood glucose at appropriate time points after administration. The effect of this compound may not be immediate. | A time-course experiment will reveal the kinetics of the glucose-lowering effect. |
| Animal Acclimatization | Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-induced hyperglycemia. | Reduced stress levels in the animals will lead to more reliable and interpretable blood glucose data. |
Issue 2: Unexpected Toxicological Effects
While this compound is generally well-tolerated in preclinical studies, unexpected adverse effects can occur.
| Potential Cause | Recommended Action | Expected Outcome |
| Off-Target Effects | Although selective, high concentrations may lead to off-target activities. Consider reducing the dose. | A dose-response study for toxicity will help identify a therapeutic window with minimal adverse effects. |
| Vehicle-Related Toxicity | Run a vehicle-only control group to rule out any adverse effects caused by the formulation excipients. | This will differentiate between compound-specific and vehicle-related toxicity. |
| Metabolite-Induced Toxicity | Investigate potential toxic metabolites of this compound in the species being studied. | Understanding the metabolic profile can provide insights into the mechanism of toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Activation of TGR5 by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and reduces blood glucose levels.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via TGR5 activation.
Q2: Why is there a difference in potency of this compound between human and mouse TGR5?
A2: The difference in potency (EC50 of 0.72 nM for human TGR5 vs. 6.2 nM for mouse TGR5) is due to species-specific variations in the amino acid sequence of the TGR5 receptor.[1] This is a critical consideration when translating results from mouse models to human applications.
Q3: Can this compound cause receptor desensitization?
A3: As a potent agonist, prolonged or high-concentration exposure to this compound could potentially lead to TGR5 desensitization and downregulation. This is a common phenomenon for G protein-coupled receptors. If you observe a diminishing response over time, consider performing washout experiments or reducing the duration of compound exposure.
Q4: What is the recommended solvent for this compound?
A4: this compound is soluble in DMSO and ethanol. For in vivo studies, it is often formulated in a vehicle containing a small percentage of DMSO, with the remainder being a mixture of agents like PEG300, Tween-80, and saline, or corn oil. Always prepare fresh formulations for animal experiments.
Q5: Are there any known off-target effects of this compound?
A5: this compound is reported to be selective for TGR5 over the farnesoid X receptor (FXR), another bile acid receptor. However, at high concentrations, the possibility of off-target effects on other receptors cannot be entirely ruled out. It is always advisable to include appropriate controls and, if necessary, perform counter-screening against related targets.
Experimental Protocols
In Vitro cAMP Assay for TGR5 Activation
This protocol provides a general framework for measuring the activation of TGR5 by this compound in a cell-based assay.
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Cell Culture: Culture HEK293 cells stably expressing human or mouse TGR5 in appropriate media.
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Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
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Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
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Assay:
-
Wash the cells with assay buffer.
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Add the this compound dilutions to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol outlines a typical OGTT experiment in mice to assess the effect of this compound on glucose metabolism.
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Animal Acclimatization: Acclimatize the mice to handling and the experimental environment for at least one week.
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Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
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Compound Administration: Administer this compound or vehicle via oral gavage.
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Glucose Challenge: After a specific time post-compound administration (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.
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Blood Glucose Measurement: Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels using a glucometer.
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Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Experimental Workflow for an Oral Glucose Tolerance Test
Caption: Workflow for an in vivo oral glucose tolerance test.
References
TC-G 1005 quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TGR5 agonist, TC-G 1005.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1]
2. What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). For batch-specific purity, always refer to the Certificate of Analysis provided by the supplier.
3. In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.
4. What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5). Its activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1).
Quality Control and Purity Assessment
Summary of Quantitative Data
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥ 98% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | ≥ 100 mM in DMSO | Visual Inspection |
| ≥ 100 mM in Ethanol | Visual Inspection |
Potential Impurities
As this compound is a 4-phenoxynicotinamide derivative, potential impurities may arise from the synthesis process. These can include starting materials, intermediates, and by-products. Common impurities in nicotinamide synthesis may include nicotinic acid and other related substances. Forced degradation studies on similar TGR5 agonists have shown susceptibility to oxidative degradation.
Experimental Protocols
Purity Determination by Reverse-Phase HPLC
This protocol is a general guideline and may require optimization for your specific instrumentation and this compound batch.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Ammonium acetate
- Ammonia solution
- Volumetric flasks and pipettes
- HPLC vials
2. Chromatographic Conditions (based on a similar TGR5 agonist):
- Column: C18, 4.6 x 150 mm, 3 µm particle size
- Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.5 (adjusted with ammonia solution)
- Mobile Phase B: 0.1% Ammonia in acetonitrile
- Gradient:
- 0-5 min: 30% B
- 5-25 min: 30% to 80% B
- 25-30 min: 80% B
- 30.1-35 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
- Further dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter before injection.
4. Data Analysis:
- Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column degradation | Use a new or different C18 column. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is optimized for this compound (as a nicotinamide derivative, a slightly basic pH may be suitable). | |
| Sample overload | Reduce the concentration of the injected sample. | |
| Ghost peaks | Contamination in the mobile phase or injector | Use fresh, high-purity solvents and flush the injection port. |
| Retention time variability | Fluctuation in mobile phase composition or flow rate | Ensure proper pump performance and freshly prepared mobile phase. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. |
Cell-Based Assay Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no response to this compound | Poor cell health | Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay. |
| Incorrect compound concentration | Perform a dose-response curve to determine the optimal concentration range. Verify the dilution series of this compound. | |
| Low TGR5 expression in the cell line | Use a cell line with confirmed high expression of TGR5 or transfect cells with a TGR5 expression vector. | |
| Inactive compound | Check the storage and handling of this compound. Prepare fresh stock solutions. | |
| High background signal | Constitutive activity of the receptor | This can be inherent to the cell line. Optimize assay conditions to maximize the signal-to-background ratio. |
| Contamination of cell culture | Use aseptic techniques and check for mycoplasma contamination. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, or fill them with sterile buffer. |
Visualizations
TGR5 Signaling Pathway
Caption: TGR5 signaling pathway activated by this compound.
Experimental Workflow for Purity Assessment
Caption: Workflow for this compound purity assessment by HPLC.
Troubleshooting Logic for Low Bioactivity
Caption: Troubleshooting decision tree for low bioactivity assays.
References
Validation & Comparative
TC-G 1005 versus other TGR5 agonists like INT-777
An Objective Comparison of TGR5 Agonists: TC-G 1005 vs. INT-777 and Other Alternatives
Takeda G protein-coupled receptor 5 (TGR5), a member of the G protein-coupled receptor superfamily, has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1][2] As a receptor for bile acids, TGR5 activation modulates various physiological processes, including energy homeostasis, glucose metabolism, and inflammatory responses.[1][3] This has spurred the development of synthetic and semi-synthetic TGR5 agonists, each with distinct pharmacological profiles.
This guide provides a detailed comparison of prominent TGR5 agonists, focusing on the highly potent synthetic agonist this compound against the well-characterized semi-synthetic agonist INT-777 and other notable compounds. The comparison is based on their in vitro potency, in vivo efficacy, and potential side effects, supported by experimental data.
Comparative Analysis of TGR5 Agonist Performance
This compound distinguishes itself with exceptionally high potency for both human and mouse TGR5, exhibiting EC50 values in the low nanomolar and even picomolar range in some reports.[4] In contrast, INT-777, a derivative of cholic acid, shows potency in the sub-micromolar to micromolar range. Both compounds have demonstrated the ability to stimulate glucagon-like peptide-1 (GLP-1) secretion and improve glucose homeostasis in preclinical models.
A critical differentiator among TGR5 agonists is their potential for side effects, particularly concerning the gallbladder. TGR5 is highly expressed in the gallbladder, and its activation can lead to smooth muscle relaxation and filling, which may increase the risk of gallstones. Some agonists, like INT-777, have been associated with this effect, prompting the development of intestinally targeted agonists to mitigate such risks.
Data Presentation: TGR5 Agonist Efficacy
The following table summarizes the quantitative data for this compound, INT-777, and other selected TGR5 agonists.
| Compound | Type | hTGR5 EC50 | mTGR5 EC50 | Key In Vivo Effects | Potential Side Effects |
| This compound | Synthetic | 0.72 nM | 6.2 nM | Stimulates GLP-1 secretion, reduces blood glucose. | Not extensively reported in provided results. |
| INT-777 | Semi-synthetic | ~0.82 µM | - | Stimulates GLP-1 secretion, reduces hepatic steatosis and adiposity, anti-inflammatory. | Induces gallbladder filling. |
| Compound 6g | Synthetic | 57 pM | 62 pM | Potent glucose-lowering effects. | Not specified. |
| Compound 31d | Synthetic | 57 pM | 62 pM | Glucose level reduction. | Not specified. |
| WB403 | Synthetic | 5.5 µM | - | Potent GLP-1 induction. | No significant gallbladder filling. |
| Betulinic Acid | Natural | 1.04 µM | - | Induces GLP-1 secretion. | Not specified. |
TGR5 Signaling Pathway
Upon binding of an agonist, TGR5 activates the Gαs subunit of its associated G protein. This stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These effectors phosphorylate downstream targets, leading to various cellular responses, including the secretion of GLP-1 from enteroendocrine L-cells and the regulation of inflammatory pathways.
Caption: TGR5 signaling cascade upon agonist binding.
Experimental Protocols
TGR5 Activation Assay via CRE-Luciferase Reporter
This protocol details a common in vitro method to determine the potency (EC50) of TGR5 agonists.
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Cell Culture and Transfection:
-
HEK293 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS).
-
Cells are co-transfected with two plasmids: one containing the human TGR5 expression vector and another containing a cAMP Response Element (CRE) driving a luciferase reporter gene. Transfection can be performed using a lipid-based reagent.
-
-
Agonist Treatment:
-
24 hours post-transfection, the cells are seeded into 96-well plates.
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After another 24 hours, the culture medium is replaced with a serum-free medium containing various concentrations of the test agonist (e.g., this compound or INT-777). A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The cells are incubated with the agonist for a defined period, typically 5-6 hours, at 37°C in a CO2 incubator.
-
-
Lysis and Luminescence Measurement:
-
Following incubation, the medium is removed, and cells are lysed using a suitable lysis buffer.
-
The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
-
Data Analysis:
-
The luminescence readings are normalized to the vehicle control.
-
The EC50 value is calculated by plotting the normalized response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates the workflow for the TGR5 activation assay described above.
Caption: Workflow for a TGR5 CRE-Luciferase reporter assay.
Conclusion
The landscape of TGR5 agonists is diverse, with compounds ranging from natural products to highly potent synthetic molecules. This compound represents a class of agonists with exceptional potency, showing activity at nanomolar to picomolar concentrations. INT-777, while less potent, is a well-studied tool compound that has elucidated many of TGR5's roles in inflammation and metabolism. The key challenge in the field remains the development of agonists that balance high efficacy in metabolic regulation with a favorable safety profile, particularly avoiding adverse effects like gallbladder filling. The development of gut-restricted agonists and compounds like WB403, which show potent GLP-1 secretion without this side effect, represents a promising direction for future therapeutic applications.
References
A Comparative Analysis of TC-G 1005 and Bile Acids as TGR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic TGR5 agonist, TC-G 1005, and endogenous bile acids. The focus is on their efficacy in activating the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of metabolic processes. This comparison is supported by available experimental data and detailed methodologies for key assays.
Introduction
TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes glucose homeostasis. Both the synthetic compound this compound and naturally occurring bile acids are known to activate TGR5. This guide offers a comparative overview of their performance based on preclinical data.
Data Presentation
TGR5 Activation Potency
The potency of a TGR5 agonist is typically determined by its half-maximal effective concentration (EC50) in in vitro assays. A lower EC50 value indicates a higher potency. The following table summarizes the reported EC50 values for this compound and various bile acids. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Receptor Species | EC50 (nM) | Citation(s) |
| This compound | Human TGR5 | 0.72 | [1] |
| Mouse TGR5 | 6.2 | [1] | |
| Lithocholic Acid (LCA) | Human TGR5 | 530 | [2][3] |
| Deoxycholic Acid (DCA) | Human TGR5 | 1,000 | [3] |
| Chenodeoxycholic Acid (CDCA) | Human TGR5 | 4,400 | |
| Cholic Acid (CA) | Human TGR5 | 7,700 |
Note: The EC50 values for bile acids can vary between studies. The values presented here are representative examples.
In Vivo Efficacy on Glucose Metabolism
| Compound | Animal Model | Dose | Effect on Blood Glucose | Citation(s) |
| This compound | ICR Mice | 50 mg/kg (single p.o.) | 49% reduction in blood glucose AUC0-120 min | |
| db/db Mice | 50 mg/kg (single p.o.) | Significant reduction at 4, 6, 10, and 24 h |
Signaling Pathways
Both this compound and bile acids activate TGR5, which is a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the secretion of GLP-1 from enteroendocrine L-cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of TGR5 agonists.
TGR5 Activation Assay (cAMP Measurement)
This in vitro assay measures the ability of a compound to activate TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
1. Cell Culture:
-
HEK293 cells stably expressing human TGR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with various concentrations of the test compound (e.g., this compound or a bile acid) or vehicle control.
-
After a specified incubation period (e.g., 30 minutes) at 37°C, the reaction is stopped by cell lysis.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
3. Data Analysis:
-
The concentration-response curve is plotted, and the EC50 value is calculated using non-linear regression analysis.
In Vitro GLP-1 Secretion Assay
This assay assesses the ability of a compound to stimulate GLP-1 secretion from an enteroendocrine L-cell line.
1. Cell Culture:
-
The murine enteroendocrine cell line STC-1 is commonly used.
-
Cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
2. Assay Procedure:
-
STC-1 cells are seeded in 24-well plates and grown to a specific confluency.
-
Prior to the assay, cells are washed with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Cells are then incubated with the test compound (this compound or bile acid) in the secretion buffer for a defined period (e.g., 2 hours).
-
The supernatant is collected, and a DPP-4 inhibitor is added to prevent GLP-1 degradation.
-
The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit.
3. Data Analysis:
-
GLP-1 secretion is typically expressed as a fold increase over the vehicle control.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to evaluate glucose homeostasis in animal models.
1. Animals:
-
Male C57BL/6J mice are often used. For studies on diabetes, db/db mice can be utilized.
-
Animals are acclimatized and housed under standard laboratory conditions.
2. Experimental Procedure:
-
Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
A baseline blood sample (t=0) is collected from the tail vein to measure fasting glucose levels.
-
The test compound (this compound or bile acid) or vehicle is administered orally (p.o.) by gavage.
-
After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.
3. Data Analysis:
-
The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall glucose tolerance.
-
Statistical analysis is performed to compare the treatment group with the vehicle control group.
Conclusion
Based on the available in vitro data, this compound is a significantly more potent TGR5 agonist than endogenous bile acids, exhibiting an EC50 in the nanomolar range compared to the micromolar potency of even the most potent bile acids like lithocholic acid. The in vivo data for this compound demonstrates its efficacy in improving glucose tolerance in mouse models of normal and diabetic physiology.
References
TC-G 1005: A Comparative Guide to its GPCR Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of TC-G 1005, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to offer an objective comparison of this compound's performance.
Selectivity Profile of this compound
This compound is a highly potent agonist for both human and mouse TGR5.[1][2][3][4] Notably, it exhibits significant selectivity for TGR5 over the farnesoid X receptor (FXR), another nuclear receptor activated by bile acids. While a comprehensive screening panel against a wide range of G protein-coupled receptors (GPCRs) is not publicly available, the existing data underscores its specificity for TGR5.
| Receptor | Species | Agonist Activity (EC50) | Selectivity vs. hTGR5 | Reference |
| TGR5 (GPBAR1) | Human | 0.72 nM | - | [1] |
| TGR5 (GPBAR1) | Mouse | 6.2 nM | ~8.6-fold | |
| FXR | Not Specified | Inactive/Selective | Highly Selective |
Note: A broad-spectrum selectivity panel for this compound against other GPCRs is not available in the public domain. The primary literature emphasizes its selectivity for TGR5 over FXR.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist like this compound initiates a signaling cascade primarily through the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse physiological responses. These responses include the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.
Figure 1: Simplified TGR5 signaling pathway upon activation by an agonist.
Experimental Protocols
The selectivity of a compound like this compound against other GPCRs is typically determined using a combination of radioligand binding assays and functional assays.
Radioligand Binding Assay (General Protocol)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific GPCR.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the GPCR of interest.
-
Incubation: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).
Functional Assay: cAMP Measurement (General Protocol)
This assay measures the functional consequence of GPCR activation, specifically the change in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells expressing the target GPCR are cultured in a suitable medium.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular components, including cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine the compound's potency.
Figure 2: General experimental workflows for GPCR selectivity profiling.
References
Validating TGR5-Dependent Effects of TC-G 1005: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Takeda G protein-coupled receptor 5 (TGR5) agonist, TC-G 1005, with other key alternatives. The following sections detail its performance based on supporting experimental data, outline methodologies for key experiments, and visualize critical signaling pathways and workflows.
This compound is a potent and selective experimental drug that activates TGR5, a G protein-coupled receptor.[1] Its activation has been shown to induce the secretion of glucagon-like peptide-1 (GLP-1) and consequently reduce blood glucose levels, making it a compound of interest for metabolic disease research.[1] This guide will compare this compound with the well-characterized synthetic agonist INT-777 and the naturally occurring agonist Oleanolic Acid.
Quantitative Comparison of TGR5 Agonists
The following tables summarize the in vitro potency and in vivo effects of this compound, INT-777, and Oleanolic Acid based on available experimental data. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency of TGR5 Agonists
| Compound | Target | EC50 (Human TGR5) | EC50 (Mouse TGR5) | Selectivity |
| This compound | TGR5 | 0.72 nM[2][3][4] | 6.2 nM | Selective over FXR |
| INT-777 | TGR5 | ~0.9 µM | Not specified | Selective TGR5 agonist |
| Oleanolic Acid | TGR5 | Not specified | Not specified | TGR5 agonist |
Table 2: In Vivo Effects of TGR5 Agonists
| Compound | Effect on GLP-1 Secretion | Effect on Blood Glucose | Gallbladder Filling | Animal Model |
| This compound | Increases plasma GLP-1 levels | Reduces blood glucose | Not specified | ICR and db/db mice |
| INT-777 | Potent induction | Improves glucose homeostasis | Induces gallbladder filling | Mice |
| Oleanolic Acid | Stimulates GLP-1 secretion | Lowers postprandial hyperglycemia | Not specified | STZ-induced diabetic rats |
Key Experimental Protocols
Detailed methodologies for validating the TGR5-dependent effects of compounds like this compound are crucial for reproducible research. Below are synthesized protocols for key in vitro and in vivo assays based on established methods.
TGR5 Activation/cAMP Assay
This assay determines the ability of a compound to activate TGR5 and induce the downstream production of cyclic AMP (cAMP).
-
Cell Line: CHO-K1 or HEK293T cells transiently or stably expressing human or mouse TGR5.
-
Protocol:
-
Cell Culture: Culture the TGR5-expressing cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection (for transient expression): Transfect cells with a TGR5 expression plasmid using a suitable transfection reagent like Lipofectamine LTX.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with a serum-free medium.
-
Incubate the cells with various concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.
-
GLP-1 Secretion Assay
This assay measures the ability of a TGR5 agonist to stimulate the secretion of GLP-1 from enteroendocrine L-cells.
-
Cell Line: Human NCI-H716 cells, a model for studying GLP-1 regulation.
-
Protocol:
-
Cell Culture: Culture NCI-H716 cells in a suitable medium as recommended by the supplier.
-
Assay Procedure:
-
Seed the cells in a 24-well plate and allow them to adhere and grow.
-
Wash the cells with a serum-free medium.
-
Incubate the cells with the test compound (e.g., this compound, INT-777, or Oleanolic Acid) at various concentrations for a defined period (e.g., 2 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of active GLP-1 in the supernatant using a specific GLP-1 ELISA kit.
-
-
Data Analysis: Compare the GLP-1 levels in the treated wells to the vehicle control to determine the fold-increase in secretion.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a TGR5 agonist on glucose metabolism in a diabetic animal model.
-
Animal Model: db/db mice, a genetic model of type 2 diabetes, or diet-induced obese mice.
-
Protocol:
-
Acclimatization and Treatment: Acclimatize the mice and administer the test compound (e.g., this compound) or vehicle via oral gavage daily for a specified period (e.g., 4-6 weeks).
-
Fasting: Fast the mice overnight (approximately 16 hours) before the test, with free access to water.
-
Baseline Glucose Measurement: Take a baseline blood sample from the tail vein and measure the blood glucose level using a glucometer.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) to the mice via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance. Compare the AUC between the treated and vehicle groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in TGR5 activation and the experimental procedures used to validate its agonists is essential for a clear understanding.
TGR5 Signaling Pathway
Experimental Workflow
References
Validating TC-G 1005 On-Target Activity with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonist, TC-G 1005, with and without the use of small interfering RNA (siRNA) to silence the expression of its target receptor. The experimental data presented herein demonstrates a robust method for confirming that the pharmacological effects of this compound are directly mediated through its intended target, TGR5.
This compound is a potent and selective agonist for TGR5, a receptor known to play a crucial role in regulating metabolism.[1][2][3][4][5] Activation of TGR5 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in maintaining glucose homeostasis. To definitively attribute the GLP-1 secretagogue activity of this compound to its action on TGR5, a target validation study using siRNA is essential. siRNA technology allows for the specific knockdown of a target gene, in this case, TGR5, thereby enabling a direct comparison of the compound's activity in the presence and absence of its receptor.
Comparative Analysis of this compound Activity
The following table summarizes the expected quantitative data from an experiment designed to validate the on-target activity of this compound. The experiment compares the effects of this compound on GLP-1 secretion in cells treated with a non-targeting control siRNA (siControl) versus cells treated with an siRNA specifically targeting TGR5 (siTGR5).
| Treatment Group | TGR5 mRNA Expression (relative to control) | GLP-1 Secretion (fold change over vehicle) |
| Vehicle + siControl | 1.00 ± 0.05 | 1.00 ± 0.10 |
| This compound + siControl | 1.02 ± 0.06 | 4.50 ± 0.35 |
| Vehicle + siTGR5 | 0.15 ± 0.04 | 0.95 ± 0.12 |
| This compound + siTGR5 | 0.16 ± 0.05 | 1.10 ± 0.15 |
Data are presented as mean ± standard deviation.
The data clearly indicates that in cells with normal TGR5 expression (siControl), this compound potently stimulates GLP-1 secretion. Conversely, in cells where TGR5 expression has been significantly reduced by siTGR5, the ability of this compound to induce GLP-1 secretion is abrogated, demonstrating that its activity is dependent on the presence of the TGR5 receptor.
Experimental Protocols
A detailed methodology for conducting this on-target validation study is provided below.
Cell Culture and siRNA Transfection
-
Cell Line: NCI-H716 cells, a human intestinal L-cell line known to express TGR5 and secrete GLP-1, are used for this assay.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
siRNA Transfection:
-
Cells are seeded in 24-well plates to reach 50-60% confluency on the day of transfection.
-
For each well, 10 pmol of either TGR5-specific siRNA or a non-targeting control siRNA are diluted in 50 µL of serum-free medium.
-
A lipid-based transfection reagent is diluted in 50 µL of serum-free medium and incubated for 5 minutes.
-
The diluted siRNA and transfection reagent are combined, mixed gently, and incubated for 20 minutes at room temperature to allow for complex formation.
-
The transfection complexes are added to the cells, and the plates are incubated for 48 hours to ensure efficient gene knockdown.
-
This compound Treatment and GLP-1 Secretion Assay
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and further diluted in the assay buffer to the final desired concentration.
-
Cell Treatment:
-
After the 48-hour siRNA incubation, the culture medium is replaced with a serum-free medium, and the cells are starved for 2 hours.
-
The medium is then replaced with the assay buffer containing either vehicle (DMSO) or this compound.
-
The cells are incubated for 2 hours at 37°C to stimulate GLP-1 secretion.
-
-
GLP-1 Measurement:
-
Following incubation, the supernatant from each well is collected.
-
The concentration of GLP-1 in the supernatant is quantified using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
The results are expressed as a fold change in GLP-1 secretion relative to the vehicle-treated control group.
-
Quantitative Real-Time PCR (qPCR) for TGR5 Knockdown Verification
-
RNA Extraction: Total RNA is extracted from a parallel set of siRNA-treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The relative expression of TGR5 mRNA is quantified by qPCR using TGR5-specific primers and a housekeeping gene (e.g., GAPDH) for normalization. The data is analyzed using the ΔΔCt method.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for siRNA-mediated validation of this compound on-target activity.
References
A Comparative Guide to TC-G 1005 and Other Chemical Probes for TGR5 Studies
For Researchers, Scientists, and Drug Development Professionals
Takeda G protein-coupled receptor 5 (TGR5), a member of the G protein-coupled receptor family, has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory and liver diseases. Activated by bile acids, TGR5 plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses. The development and characterization of potent and selective chemical probes for TGR5 are paramount for elucidating its physiological functions and for the discovery of novel therapeutics.
This guide provides a comprehensive comparison of TC-G 1005, a potent and selective TGR5 agonist, with other commonly used chemical probes: INT-777, Betulinic Acid, and Oleanolic Acid. We present a detailed analysis of their performance based on experimental data, along with protocols for key assays to facilitate their evaluation.
TGR5 Signaling Pathway
TGR5 activation by an agonist initiates a signaling cascade that primarily involves the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1).
Comparative Analysis of TGR5 Chemical Probes
The selection of an appropriate chemical probe is critical for the success of TGR5-related research. The following tables summarize the key performance indicators for this compound and its alternatives.
Table 1: In Vitro Potency and Selectivity
| Compound | hTGR5 EC50 | mTGR5 EC50 | FXR Activity | Selectivity for TGR5 over FXR |
| This compound | 0.72 nM[1] | 6.2 nM[1] | No significant activity | High |
| INT-777 | ~0.9 µM[2] | - | No significant activity | High[2] |
| Betulinic Acid | ~2.25 µM[3] | - | No significant activity | High |
| Oleanolic Acid | ~0.82 µM | - | No significant activity | High |
EC50 values can vary depending on the assay system.
Table 2: In Vivo Efficacy
| Compound | Reported In Vivo Effects | Animal Model |
| This compound | Increases plasma GLP-1 levels and reduces blood glucose. | ICR mice, db/db mice |
| INT-777 | Induces GLP-1 release, improves glucose tolerance, and enhances energy expenditure. | Mice |
| Betulinic Acid | Exhibits antihyperglycemic effects. | Animal models of diabetes |
| Oleanolic Acid | Suppresses appetite by activating the TGR5/cAMP signaling pathway in the hypothalamus. | Mice |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of chemical probes. Below are methodologies for key assays used in the characterization of TGR5 agonists.
TGR5 Activation Assay (cAMP Measurement)
This assay quantifies the production of cAMP in cells expressing TGR5 upon stimulation with a test compound.
Materials:
-
HEK293 cells stably expressing human TGR5 (HEK293-hTGR5).
-
Assay medium: DMEM with 0.1% BSA and 0.5 mM IBMX.
-
Test compounds (this compound and alternatives).
-
Forskolin (positive control).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
Procedure:
-
Seed HEK293-hTGR5 cells in a 384-well white plate at a density of 2,000 cells/well and incubate overnight.
-
Prepare serial dilutions of test compounds and forskolin in assay medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.
In Vivo GLP-1 Secretion Assay
This protocol assesses the ability of a TGR5 agonist to stimulate GLP-1 secretion in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.
-
Glucose solution (2 g/kg).
-
Blood collection supplies (e.g., EDTA-coated capillaries).
-
GLP-1 ELISA kit.
Procedure:
-
Fast the mice for 6 hours.
-
Administer the DPP-4 inhibitor via oral gavage 30 minutes before the test compound.
-
Administer the test compound or vehicle via oral gavage.
-
After 30 minutes, administer the glucose solution via oral gavage.
-
Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Centrifuge the blood samples to separate the plasma and store at -80°C.
-
Measure the active GLP-1 concentration in the plasma samples using an ELISA kit.
-
Analyze the data to determine the effect of the test compound on GLP-1 secretion.
Workflow for Evaluating TGR5 Chemical Probes
A systematic approach is necessary to validate a chemical probe for TGR5. The following workflow outlines the key steps from initial screening to in vivo validation.
Conclusion
This compound stands out as a highly potent and selective chemical probe for studying TGR5, with demonstrated in vivo efficacy. Its nanomolar potency for human TGR5 makes it a valuable tool for in vitro studies. For researchers looking for alternatives, INT-777 is a well-characterized agonist, while Betulinic Acid and Oleanolic Acid represent naturally derived options with moderate potency. The choice of a chemical probe should be guided by the specific experimental context, including the desired potency, the species being studied, and the need for in vivo activity. The experimental protocols and evaluation workflow provided in this guide offer a framework for the rigorous assessment of these and other potential TGR5 chemical probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly lipophilic 3-epi-betulinic acid derivatives as potent and selective TGR5 agonists with improved cellular efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TC-G 1005: A TGR5 Agonist with High Selectivity Over Farnesoid X Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Takeda G protein-coupled receptor 5 (TGR5) agonist, TC-G 1005, with other relevant compounds, focusing on its cross-reactivity with the Farnesoid X Receptor (FXR). This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
This compound is a potent and selective agonist for TGR5, a G protein-coupled receptor involved in the regulation of energy homeostasis, glucose metabolism, and inflammation.[1][2] A key characteristic of this compound is its high selectivity for TGR5 over FXR, a nuclear receptor that plays a critical role in bile acid metabolism.[1] This selectivity is a crucial attribute for researchers seeking to investigate TGR5-specific pathways without the confounding effects of FXR activation.
Quantitative Comparison of Receptor Agonist Activity
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other relevant compounds for TGR5 and FXR. This data provides a clear quantitative comparison of their potency and selectivity.
| Compound | Primary Target | TGR5 EC50 | FXR EC50 | Selectivity Profile |
| This compound | TGR5 | 0.72 nM (human) | Not reported, but described as "selective for TGR5 over FXR" | Highly selective TGR5 agonist |
| INT-777 | TGR5 | 0.82 µM | Not reported, but described as a "selective TGR5 agonist" | Selective TGR5 agonist |
| Obeticholic Acid (OCA) | FXR | 0.5 - 8 µM | 99 nM | Potent FXR agonist with some TGR5 activity at higher concentrations |
| INT-767 | TGR5/FXR (Dual) | 0.63 µM | 30 nM | Dual TGR5 and FXR agonist |
| BAR502 | TGR5/FXR (Dual) | ~400 nM | ~2 µM | Dual TGR5 and FXR agonist |
Experimental Protocols
To determine the activity and selectivity of compounds like this compound, reporter gene assays are commonly employed. These assays measure the transcriptional activation of a reporter gene downstream of the target receptor upon ligand binding.
TGR5 Reporter Gene Assay Protocol
This protocol is designed to quantify the activation of TGR5 in response to a test compound.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently transfected with a TGR5 expression plasmid and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE). A Renilla luciferase plasmid is co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with a serum-free medium.
-
Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO). A known TGR5 agonist, such as lithocholic acid (LCA), is used as a positive control.
-
-
Luciferase Assay:
-
After a 6-8 hour incubation period, cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated cells.
-
The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
FXR Transactivation Assay Protocol
This protocol is used to assess the ability of a compound to activate FXR.
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene driven by a promoter with an FXR response element (FXRE). A β-galactosidase expression plasmid is co-transfected for normalization.
-
-
Compound Treatment:
-
Following transfection, cells are treated with the test compound at various concentrations or a vehicle control. A known FXR agonist, such as chenodeoxycholic acid (CDCA), serves as a positive control.
-
-
Luciferase and β-Galactosidase Assays:
-
After 24 hours of incubation, the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
β-galactosidase activity is measured using a colorimetric assay to normalize for transfection efficiency.
-
-
Data Analysis:
-
The normalized luciferase activity is calculated as the ratio of luciferase to β-galactosidase activity.
-
The fold activation is determined by comparing the normalized activity in compound-treated cells to that in vehicle-treated cells.
-
The EC50 value is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of TGR5 and FXR, as well as a typical experimental workflow for assessing compound selectivity.
Caption: TGR5 Signaling Pathway.
Caption: FXR Signaling Pathway.
Caption: Experimental Workflow for Assessing Cross-Reactivity.
References
TC-G 1005: A Comparative Analysis of Potency at Human versus Mouse TGR5
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of the TGR5 agonist TC-G 1005 on human and mouse Takeda G protein-coupled receptor 5 (TGR5). This document summarizes key experimental data, details the methodologies used, and visualizes the underlying signaling pathways.
This compound is a potent and selective agonist for TGR5, a G protein-coupled receptor that has emerged as a promising therapeutic target for metabolic diseases.[1][2] Understanding the species-specific differences in the potency of investigational compounds like this compound is crucial for the preclinical to clinical translation of drug candidates.
Potency Comparison
Experimental data consistently demonstrates that this compound exhibits significantly higher potency in activating human TGR5 compared to its murine ortholog. The half-maximal effective concentration (EC50) for human TGR5 is approximately 8.6 times lower than for mouse TGR5, indicating a stronger agonist activity in the human receptor.
| Species | Receptor | EC50 (nM) | Reference |
| Human | TGR5 | 0.72 | [3][4][5] |
| Mouse | TGR5 | 6.2 |
TGR5 Signaling Pathway
Activation of TGR5 by an agonist such as this compound initiates a well-defined intracellular signaling cascade. Upon ligand binding, TGR5 couples to a stimulatory G alpha protein (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These effectors then modulate various cellular processes, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a key role in glucose homeostasis.
Experimental Protocols
The potency of this compound on human and mouse TGR5 was determined using a CRE-luciferase reporter gene assay. This method provides a quantitative measure of receptor activation by linking it to the expression of a reporter gene.
CRE-Luciferase Reporter Gene Assay Workflow
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics.
-
Transfection: The HEK293 cells are transiently co-transfected with two plasmids:
-
An expression plasmid containing the coding sequence for either human TGR5 or mouse TGR5.
-
A reporter plasmid containing the firefly luciferase gene under the control of a cAMP response element (CRE).
-
-
Compound Application: Following transfection, the cells are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated with the compound for a defined period, typically 5.5 hours, to allow for receptor activation and subsequent reporter gene expression.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular components, including the expressed luciferase enzyme.
-
Luciferase Activity Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of luciferase produced, which in turn reflects the level of TGR5 activation.
-
Data Analysis: The luminescence data is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is calculated.
References
TC-G 1005: A Comparative Literature Review for Drug Development Professionals
An objective analysis of the potent and selective TGR5 agonist, TC-G 1005, in comparison to other key alternatives, supported by experimental data and detailed protocols to aid researchers in drug development.
This compound is a potent and selective experimental drug that functions as an agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] Its activity at this receptor has positioned it as a significant tool in studying TGR5's role in various physiological processes, particularly in metabolic diseases. Activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a critical hormone in regulating blood glucose levels.[1] This guide provides a comparative overview of this compound against other TGR5 agonists, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Quantitative Comparison of TGR5 Agonists
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other notable TGR5 agonists.
Table 1: In Vitro Potency of TGR5 Agonists
| Compound | Target | EC50 (nM) | Assay System | Reference |
| This compound | Human TGR5 | 0.72 | CRE-Luciferase Reporter Assay (HEK293 cells) | [2] |
| Mouse TGR5 | 6.2 | CRE-Luciferase Reporter Assay (HEK293 cells) | [2] | |
| INT-777 | Human TGR5 | ~900 | Not specified | [3] |
| WB403 | Human TGR5 | 5,500 | CRE-Luciferase Reporter Assay (HEK293T cells) | |
| Lithocholic Acid (LCA) | Human TGR5 | 530 | CRE-Luciferase Reporter Assay (CHO cells) |
Table 2: In Vivo Efficacy of TGR5 Agonists
| Compound | Animal Model | Dose | Key Finding | Reference |
| This compound | ICR Mice | 25-100 mg/kg (p.o.) | Increased plasma active GLP-1 levels by 31-282%. | **** |
| ICR Mice | 50 mg/kg (p.o.) | 49% reduction in blood glucose AUC0-120 min. | **** | |
| db/db Mice | 50 mg/kg (p.o.) | Significantly reduced blood glucose at 4, 6, 10, and 24 h. | **** | |
| INT-777 | db/db Mice | Not specified | Decreased proteinuria and podocyte injury. | |
| WB403 | HFD/STZ Mice | Not specified | Significantly improved glucose tolerance. | |
| db/db Mice | Not specified | Decreased fasting and postprandial blood glucose. |
TGR5 Signaling Pathway and Experimental Workflow
Activation of the TGR5 receptor by an agonist like this compound initiates a downstream signaling cascade that plays a crucial role in metabolic regulation. The binding of the agonist to TGR5 leads to the activation of the Gαs subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the secretion of GLP-1.
TGR5 Signaling Cascade
A typical experimental workflow to compare the efficacy of different TGR5 agonists involves a series of in vitro and in vivo assays.
TGR5 Agonist Comparison Workflow
Experimental Protocols
TGR5 Activation Assay (CRE-Luciferase Reporter Assay)
This assay determines the potency of a compound in activating TGR5.
-
Cell Culture: HEK293T cells are co-transfected with a TGR5 expression vector and a cAMP response element (CRE)-luciferase reporter vector.
-
Seeding: The transfected cells are seeded in 96-well plates.
-
Treatment: After 24 hours, the medium is replaced with a serum-free medium containing various concentrations of the test compounds (e.g., this compound, INT-777).
-
Incubation: The cells are incubated for 6 hours at 37°C.
-
Measurement: The cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a compound on glucose metabolism in an animal model.
-
Animal Model: Normal or diabetic mice (e.g., HFD/STZ-induced or db/db mice) are used.
-
Fasting: Mice are fasted overnight.
-
Compound Administration: The test compound (e.g., this compound or vehicle) is administered via oral gavage.
-
Glucose Challenge: After a set time (e.g., 30 minutes), a glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treatment and vehicle groups.
GLP-1 Secretion Assay (In Vitro)
This assay measures the ability of a compound to stimulate GLP-1 secretion from enteroendocrine cells.
-
Cell Line: NCI-H716 cells, a human enteroendocrine cell line, are commonly used.
-
Seeding and Culture: Cells are seeded in multi-well plates and cultured to an appropriate confluency.
-
Treatment: The culture medium is replaced with a buffer containing various concentrations of the test compound.
-
Incubation: Cells are incubated for a specified period (e.g., 2 hours).
-
Supernatant Collection: The supernatant is collected to measure the secreted GLP-1.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: The fold increase in GLP-1 secretion compared to the vehicle control is calculated.
References
Validating GLP-1 Secretion in Response to the TGR5 Agonist TC-G 1005: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating glucagon-like peptide-1 (GLP-1) secretion in response to TC-G 1005, a potent and selective Takeda G protein-coupled receptor 5 (TGR5) agonist. We compare its performance with other TGR5 agonists and outline detailed protocols for in vitro and in vivo validation assays.
Introduction to this compound and GLP-1 Secretion
This compound is a synthetic, orally bioavailable agonist of TGR5, also known as the G protein-coupled bile acid receptor 1 (GPBAR1)[1][2][3][4]. TGR5 is a promising therapeutic target for metabolic diseases. Its activation in enteroendocrine L-cells of the gastrointestinal tract stimulates the secretion of GLP-1, a key incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon release, and regulates appetite[5]. The signaling cascade initiated by TGR5 activation involves the elevation of intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, leading to GLP-1 release. This guide explores methods to validate and quantify the GLP-1 secretagogue activity of this compound and compares it with other compounds that act on the same pathway.
Comparative Analysis of TGR5 Agonists on GLP-1 Secretion
The efficacy of this compound in stimulating GLP-1 secretion can be benchmarked against other known TGR5 agonists, including endogenous bile acids and other synthetic or natural compounds.
In Vitro GLP-1 Secretion
In vitro assays using enteroendocrine cell lines such as the murine STC-1 and human NCI-H716 are standard models for assessing GLP-1 secretagogue activity. These cells endogenously express TGR5 and secrete GLP-1 in response to specific stimuli.
Table 1: Comparison of In Vitro GLP-1 Secretion by Various TGR5 Agonists
| Compound | Cell Line | Concentration | Fold Increase in GLP-1 Secretion (vs. Control) | Reference |
| This compound | STC-1 / NCI-H716 | Data not available | Data not available | - |
| Lithocholic Acid (LCA) | Primary colonic cultures | 100 µM | ~1.8 | |
| Deoxycholic Acid (DCA) | Primary colonic cultures | 100 µM | ~2.4 | |
| Ursolic Acid | NCI-H716 | 1 µM | Concentration-dependent increase | |
| Quinovic Acid Derivatives | STC-1 | 50 µM | 5.8 - 8.7 |
Note: Direct comparative in vitro GLP-1 secretion data for this compound was not publicly available in the reviewed literature. The table highlights the performance of alternative TGR5 agonists.
In Vivo GLP-1 Secretion
Animal models, typically mice, are used to confirm the physiological effects of TGR5 agonists on plasma GLP-1 levels. Due to the rapid degradation of active GLP-1 by the enzyme dipeptidyl peptidase-4 (DPP-4), in vivo studies often require the co-administration of a DPP-4 inhibitor, such as sitagliptin, to allow for accurate measurement.
Table 2: Comparison of In Vivo Plasma GLP-1 Secretion by this compound and Other TGR5 Agonists in Mice
| Compound | Mouse Strain | Dose | % Increase in Active GLP-1 (vs. Control) | Reference |
| This compound | ICR | 25 mg/kg (p.o.) | 31% | |
| This compound | ICR | 50 mg/kg (p.o.) | 96% | |
| This compound | ICR | 100 mg/kg (p.o.) | 282% | |
| WB403 | Diabetic mice | 50-100 mg/kg (p.o.) | Significant increase | |
| Betulinic Acid Derivative | ob/ob mice | 30 mg/kg | ~275% |
Signaling Pathway and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and replicating the validation of GLP-1 secretion.
Caption: Signaling pathway of this compound-induced GLP-1 secretion.
Caption: Workflow for in vitro GLP-1 secretion assay.
Caption: Workflow for in vivo GLP-1 measurement in mice.
Experimental Protocols
In Vitro GLP-1 Secretion Assay Using STC-1 Cells
This protocol is adapted from established methods for measuring GLP-1 release from the STC-1 murine enteroendocrine cell line.
1. Cell Culture:
-
Culture STC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and grow to 80-90% confluency.
2. Assay Procedure:
-
On the day of the assay, gently wash the cells twice with pre-warmed Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Pre-incubate the cells in 500 µL of KRBB for 1 hour at 37°C.
-
Aspirate the pre-incubation buffer and add 500 µL of KRBB containing various concentrations of this compound or other test compounds (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 2 hours at 37°C.
-
After incubation, collect the supernatant and centrifuge at 500 x g for 5 minutes to remove any detached cells.
-
Add a DPP-4 inhibitor to the supernatant to prevent GLP-1 degradation.
3. GLP-1 Measurement:
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
In Vivo GLP-1 Measurement in Mice
This protocol outlines the procedure for measuring plasma GLP-1 levels in mice following oral administration of this compound.
1. Animals:
-
Use male C57BL/6 or ICR mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
House the mice under standard conditions with ad libitum access to food and water.
2. Experimental Procedure:
-
Fast the mice for 6 hours prior to the experiment with free access to water.
-
Thirty minutes before the administration of the test compound, administer a DPP-4 inhibitor (e.g., sitagliptin, 10 mg/kg, intraperitoneally) to stabilize active GLP-1.
-
Administer this compound or vehicle control orally by gavage at the desired doses (e.g., 25, 50, 100 mg/kg).
-
Collect blood samples from the tail vein or via cardiac puncture at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes).
-
Collect blood into tubes containing EDTA and a DPP-4 inhibitor.
3. Plasma Preparation and GLP-1 Measurement:
-
Immediately centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of active GLP-1 in the plasma using a specific ELISA kit.
Conclusion
The validation of GLP-1 secretion in response to this compound is a critical step in its development as a potential therapeutic agent for metabolic disorders. This guide provides a framework for these validation studies, offering comparative data for other TGR5 agonists and detailed experimental protocols. The provided workflows and signaling pathway diagrams serve as visual aids to facilitate a deeper understanding of the scientific principles and methodologies involved. While robust in vivo data confirms the GLP-1 secretagogue activity of this compound, further in vitro studies would be beneficial to fully characterize its dose-dependent effects at the cellular level and provide a more direct comparison with other TGR5 agonists.
References
- 1. physoc.org [physoc.org]
- 2. scispace.com [scispace.com]
- 3. Compound K attenuates hyperglycemia by enhancing glucagon-like peptide-1 secretion through activating TGR5 via the remodeling of gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC-ε pathway and modulated by endogenous H2S - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling TC-G 1005
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of TC-G 1005, a potent and selective G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper experimental conduct.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for accurate experimental planning and safe handling.
| Property | Value | Reference |
| Molecular Weight | 399.48 g/mol | [1] |
| Formula | C₂₅H₂₅N₃O₂ | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 1415407-60-1 | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Personal Protective Equipment (PPE)
Due to the potential hazards associated with this compound, the following personal protective equipment is mandatory when handling this compound. Note that different suppliers may have varying hazard assessments; therefore, adopting a cautious approach is recommended.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment:
-
Eye Protection: Wear appropriate safety glasses or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is necessary to minimize risk and ensure the integrity of the compound.
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing: If weighing the solid form of this compound, do so in a chemical fume hood to avoid inhalation of any dust particles.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly. This compound is soluble in DMSO and ethanol up to 100 mM.
-
Handling: Always use appropriate tools (e.g., spatulas, forceps) to handle the solid compound. Avoid direct contact with skin and eyes.
-
Storage: Store this compound at -20°C in a tightly sealed container.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated. These items must be placed in a designated hazardous waste container for proper disposal.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site thoroughly.
First Aid Measures
In the event of exposure to this compound, take the following immediate actions:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
This compound Handling and Disposal Workflow
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
